PU-11
Description
Properties
CAS No. |
1454619-18-1 |
|---|---|
Molecular Formula |
C19H23N5O3 |
Molecular Weight |
369.42 |
IUPAC Name |
(E)-9-(but-2-en-1-yl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine |
InChI |
InChI=1S/C19H23N5O3/c1-5-6-7-24-15(23-16-18(20)21-11-22-19(16)24)10-12-8-13(25-2)17(27-4)14(9-12)26-3/h5-6,8-9,11H,7,10H2,1-4H3,(H2,20,21,22)/b6-5+ |
InChI Key |
ZAFMHPQRCYVTLV-AATRIKPKSA-N |
SMILES |
NC1=C2N=C(CC3=CC(OC)=C(OC)C(OC)=C3)N(C/C=C/C)C2=NC=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PU-11; PU 11; PU11; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of PU-H71: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PU-H71, a purine-scaffold inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4][5] PU-H71, also known by its NSC number 750424, has demonstrated significant antitumor activity in a variety of preclinical cancer models and is currently under investigation in clinical trials.[1][3][4][6] This document details the molecular interactions, affected signaling pathways, quantitative efficacy, and the experimental methodologies used to elucidate its function.
Primary Mechanism of Action: Hsp90 Inhibition
PU-H71 exerts its therapeutic effects by selectively targeting and inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2][7][8]
The core mechanism involves the high-affinity binding of PU-H71 to the ATP-binding pocket located in the N-terminal domain of Hsp90.[1][2] This competitive inhibition of ATP binding prevents the chaperone from adopting its active conformation, thereby disrupting the Hsp90 chaperone cycle.[1][9] The consequence of this disruption is the misfolding, destabilization, and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins.[1][2] This targeted degradation of multiple oncoproteins simultaneously leads to the inhibition of tumor growth and the induction of apoptosis.[1][10]
A key feature of PU-H71 is its selective affinity for Hsp90 within the "epichaperome," a network of chaperone complexes that are particularly abundant in cancer cells.[3][11] This selectivity for the tumor-associated form of Hsp90 may contribute to its potent antitumor activity while minimizing toxicity to normal tissues.[1][12]
Affected Signaling Pathways
By inducing the degradation of a wide array of client proteins, PU-H71 simultaneously disrupts multiple critical oncogenic signaling pathways. This multi-modal inhibition is a key aspect of its potent anti-cancer activity.[1][2][10]
Key Downregulated Pathways:
-
PI3K/Akt/mTOR Pathway: PU-H71 leads to the degradation of key components of this pathway, including Akt, which is a central node for cell survival, proliferation, and metabolism.[1][2][10][13]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway, crucial for cell proliferation and differentiation, is inhibited through the degradation of client proteins such as Raf-1.[1][2][10][13][14]
-
JAK/STAT Pathway: PU-H71 can disrupt this pathway, which is often dysregulated in hematological malignancies and other cancers, by targeting components like Tyk2.[1][2][10]
-
Receptor Tyrosine Kinases (RTKs): Several RTKs that are critical for tumor growth and survival are Hsp90 client proteins and are degraded upon PU-H71 treatment. These include EGFR, HER2, and c-Kit.[10][15]
-
NF-κB Signaling: PU-H71 has been shown to suppress NF-κB activity by promoting the degradation of upstream kinases like IRAK-1 and TBK1, thereby reducing cancer cell invasion and survival.[10][15]
-
Cell Cycle Regulation: The inhibitor causes cell cycle arrest, in part by downregulating key cell cycle proteins such as CDK1 and Chk1.[15]
-
Apoptosis Regulation: PU-H71 induces apoptosis by downregulating anti-apoptotic proteins like Bcl-xL and activating the mitochondrial pathway of apoptosis.[1][10][15]
Below is a diagram illustrating the primary mechanism of action of PU-H71 and its impact on downstream signaling.
Caption: Mechanism of Action of PU-H71.
Quantitative Data Summary
The potency of PU-H71 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its efficacy.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| General Hsp90 Inhibition | - | 51 | [15] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 65 | [15] |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | [15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [15] |
| Various Glioma Stem-like Cells | Glioblastoma | 100 - 500 | [12][16] |
Experimental Protocols
The mechanism of action of PU-H71 has been elucidated through a variety of established experimental protocols. Below are detailed methodologies for key experiments.
Western Blot Analysis for Client Protein Degradation
This assay is fundamental to demonstrating the downstream effects of Hsp90 inhibition.
Objective: To determine the effect of PU-H71 on the protein levels of Hsp90 client proteins.
Methodology:
-
Cell Culture and Treatment:
-
Select a cancer cell line known to be sensitive to Hsp90 inhibition (e.g., MDA-MB-231 for breast cancer, U251-HF for glioblastoma).[16][17]
-
Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[17]
-
Prepare a stock solution of PU-H71 in DMSO.[17]
-
Seed cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PU-H71 (e.g., 0.25 µM, 1.0 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[16][17]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[17]
-
Transfer the separated proteins to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, EGFR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13][17]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[17]
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative decrease in client protein levels.[17]
-
Competitive Binding Assay
This assay confirms that the inhibitor targets the ATP-binding pocket of Hsp90.
Objective: To determine if PU-H71 competes with ATP for binding to Hsp90.
Methodology:
-
Reagents and Proteins:
-
Purified recombinant Hsp90 protein.
-
Fluorescently labeled ATP analog or a known fluorescently labeled Hsp90 N-terminal binder (e.g., BODIPY-geldanamycin).[18]
-
PU-H71 at various concentrations.
-
-
Assay Procedure:
-
In a microplate format, incubate a fixed concentration of purified Hsp90 with the fluorescent probe.
-
Add increasing concentrations of PU-H71 to the wells.
-
Allow the reaction to reach equilibrium.
-
-
Detection and Analysis:
-
Measure the fluorescence polarization or fluorescence intensity. A decrease in the signal indicates displacement of the fluorescent probe by PU-H71.
-
Plot the signal against the concentration of PU-H71 to determine the IC50 for binding.
-
The following diagram outlines a typical experimental workflow for evaluating a novel Hsp90 inhibitor like PU-H71.
Caption: Experimental Workflow for Hsp90 Inhibitor Evaluation.
Conclusion
PU-H71 is a potent and selective inhibitor of Hsp90 that demonstrates significant anti-cancer activity through the simultaneous disruption of multiple oncogenic signaling pathways. Its mechanism of action, centered on the degradation of a wide range of Hsp90 client proteins, makes it a promising therapeutic agent for various malignancies. Further clinical investigation is ongoing to fully realize its therapeutic potential.[6][10][11]
References
- 1. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 2. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Facebook [cancer.gov]
- 7. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 10. pnas.org [pnas.org]
- 11. First-in-Human Trial of Epichaperome-Targeted Positron Emission Tomography in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of PU-H71: A New Paradigm in Hsp90-Targeted Cancer Therapy
A comprehensive overview of the discovery, mechanism of action, and clinical development of the potent purine-scaffold Hsp90 inhibitor, PU-H71.
Introduction
Heat shock protein 90 (Hsp90) has emerged as a critical therapeutic target in oncology due to its essential role in stabilizing a wide array of oncoproteins that drive tumor growth, proliferation, and survival.[1] The development of small-molecule inhibitors targeting the ATP-binding site of Hsp90 has been a major focus of cancer drug discovery. Among these, PU-H71, a synthetic purine-based compound, has distinguished itself through its high potency, selectivity, and promising preclinical and clinical activity.[2][3] This technical guide provides an in-depth exploration of the discovery and history of PU-H71, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on critical signaling pathways.
Discovery and Development
PU-H71 was conceived through a rational drug design strategy aimed at improving upon earlier generations of Hsp90 inhibitors.[2] The Chiosis laboratory designed a series of purine-scaffold inhibitors, with PU-H71 emerging as a lead candidate due to its high binding affinity for Hsp90, excellent solubility, and potent anti-tumor activity in preclinical models.[4][5] A key breakthrough in its development was the discovery that PU-H71 exhibits a higher binding affinity for Hsp90 complexes within cancer cells compared to normal cells, suggesting a degree of tumor selectivity and a potentially wider therapeutic window.[5][6] This selectivity is attributed to its interaction with the "epichaperome," a network of Hsp90 and other chaperones that is particularly active in stressed or malignant cells.[2][3]
Mechanism of Action
PU-H71 exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90 with high affinity.[1] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of a multitude of Hsp90 "client" proteins.[1][7] Many of these client proteins are crucial oncoproteins involved in key signaling pathways that are frequently dysregulated in cancer. The degradation of these proteins simultaneously disrupts multiple oncogenic signaling cascades, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth and metastasis.[2][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of PU-H71.
Table 1: In Vitro Efficacy of PU-H71 in Triple-Negative Breast Cancer (TNBC) Cell Lines [7]
| Cell Line | IC50 (nM) |
| MDA-MB-468 | 65 |
| MDA-MB-231 | 140 |
| HCC-1806 | 87 |
Table 2: In Vivo Efficacy of PU-H71 in an MDA-MB-231 Xenograft Model [7]
| Treatment Group (75 mg/kg) | Tumor Growth Inhibition | Key Molecular Changes |
| Daily Administration | 100% (Complete Response) | 80% decrease in EGFR, 95% decrease in HER3, 99% decrease in Raf-1, 80% decrease in Akt, 65% decrease in p-Akt |
| 3 times per week | 96% | 60% reduction in proliferation, 85% decline in activated Akt, 6-fold increase in apoptosis |
Table 3: Phase I Clinical Trial of PU-H71 in Patients with Advanced Solid Tumors [2][3]
| Parameter | Value |
| Dose Range | 10 to 470 mg/m² |
| Administration | Intravenously on days 1 and 8 of a 21-day cycle |
| Maximum Tolerated Dose (MTD) | Not reached |
| Dose-Limiting Toxicities | None observed |
| Mean Terminal Half-life (T₁/₂) | 8.4 ± 3.6 hours |
| Best Clinical Response | Stable disease in 6 out of 14 evaluable patients (35%) |
Key Signaling Pathways Affected by PU-H71
PU-H71's inhibition of Hsp90 leads to the degradation of numerous client proteins, thereby impacting several critical cancer-related signaling pathways.
Caption: PU-H71 inhibits Hsp90, leading to the degradation of client oncoproteins and the disruption of key cancer signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Hsp90 Binding Assay (Chemical Precipitation)
This protocol is used to isolate Hsp90-containing protein complexes.[9]
-
Bead Preparation: PU-H71 is chemically linked to sepharose beads (PU-beads). Control beads are prepared with an Hsp90-inert molecule.
-
Cell Lysis: Cancer cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Incubation: Cell lysates are incubated with PU-beads or control beads to allow for the binding of Hsp90 and its associated proteins.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Analysis: The bound protein complexes are eluted from the beads and analyzed by Western blot to identify specific Hsp90 client proteins.
Cell Viability Assay (ATP-based)
This assay measures the cytotoxic effect of PU-H71 on cancer cell lines.[9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of PU-H71 or a vehicle control for a specified period (e.g., 72 hours).
-
ATP Measurement: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added to each well.
-
Data Analysis: The luminescence is measured using a plate reader, and the results are normalized to the vehicle-treated control to determine the percentage of cell growth inhibition. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Experimental and Clinical Development Workflow
The development of PU-H71 has followed a typical drug discovery and development pipeline.
Caption: The development workflow of PU-H71 from rational design to clinical trials and translational imaging applications.
Clinical Advancement and Future Directions
Phase I clinical trials have demonstrated that PU-H71 is well-tolerated in patients with advanced solid tumors, with evidence of clinical activity.[3] Ongoing and planned clinical studies are exploring PU-H71 in combination with other anticancer agents, such as nab-paclitaxel in HER2-negative metastatic breast cancer, and bortezomib in Ewing sarcoma.[10][11]
A particularly innovative application of PU-H71 is its development as a positron emission tomography (PET) imaging agent.[12][13] Radiolabeled 124I-PU-H71 allows for the non-invasive visualization of epichaperome activity in tumors, which could potentially be used for patient selection, monitoring treatment response, and guiding dose optimization.[12]
Conclusion
PU-H71 represents a significant advancement in the field of Hsp90-targeted therapy. Its rational design, potent and selective mechanism of action, and promising preclinical and early clinical data underscore its potential as a valuable therapeutic agent for a variety of cancers. The multimodal impact of PU-H71 on numerous oncogenic pathways provides a strong rationale for its continued clinical evaluation, both as a single agent and in combination with other therapies. Furthermore, the development of PU-H71-based imaging agents opens up new avenues for personalized medicine in the context of Hsp90-directed cancer treatment.
References
- 1. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 3. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pnas.org [pnas.org]
- 9. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical efficacy of PU-H71, a novel HSP90 inhibitor, alone and in combination with bortezomib in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. First-in-Human Trial of Epichaperome-Targeted Positron Emission Tomography in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mskcc.org [mskcc.org]
Unveiling the Molecular Targets of PU-H71: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The purine-scaffold molecule, PU-H71 (also known as Zelavespib or NSC 750424), has emerged as a significant agent in cancer research. This technical guide provides an in-depth overview of its primary biological targets, the associated signaling pathways, and the experimental methodologies used for their identification. It is important to note that the query "PU-11" is often associated with the extensively studied PU-H71, which will be the central focus of this document.
Primary Biological Target: Heat Shock Protein 90 (HSP90)
PU-H71 is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), a pivotal molecular chaperone.[1][2] HSP90 is responsible for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for tumor cell survival, proliferation, and metastasis.[1][2] By binding to the ATP-binding site in the N-terminus of HSP90, PU-H71 blocks its chaperone activity, leading to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins.[1][2][3]
Quantitative Data: Inhibition and Cellular Effects
The following table summarizes the key quantitative data for PU-H71's activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HSP90 Inhibition) | 51 nM | N/A | [3] |
| IC50 (MV4-11 Cell Proliferation) | 45 nM | MV4-11 (Acute Myeloid Leukemia) | [4] |
| DC50 (MNK1 Degradation by P11-2) | 11.92 nM | MV4-11 (Acute Myeloid Leukemia) | [4] |
| IC50 (eIF4E Phosphorylation by P11-2) | 22.07 nM | MV4-11 (Acute Myeloid Leukemia) | [4] |
| NF-κB Activity Reduction | ~84% at 0.5 µM, ~90% at 1 µM | MDA-MB-231 (Triple-Negative Breast Cancer) | [3] |
| Cell Invasion Suppression | 90% at 1 µM | MDA-MB-231 (Triple-Negative Breast Cancer) | [5] |
| NOS2 Activity Reduction | 60% at 30 nM | LI-stimulated astrocytes | [3] |
Note: Data for P11-2, a distinct PROTAC degrader, is included for clarity as it appeared in initial searches related to similar nomenclature.
Downstream Biological Targets and Affected Signaling Pathways
The inhibition of HSP90 by PU-H71 results in the degradation of numerous oncogenic client proteins, thereby disrupting multiple signaling pathways essential for cancer progression.[1]
Key Affected Pathways:
-
PI3K/Akt/mTOR Pathway: PU-H71 treatment leads to a reduction in the levels of activated Akt, a key survival kinase.[5][6] This disrupts downstream signaling, promoting apoptosis.
-
MAPK Pathway: The molecule causes the downregulation of components of the Ras/Raf/MAPK pathway, such as Raf-1, which is crucial for cell proliferation.[1][3]
-
JAK/STAT Pathway: By targeting HSP90, PU-H71 can interfere with the stability of components within this pathway, which is often implicated in cancer cell proliferation and survival.[1]
-
EGFR Signaling: PU-H71 treatment results in decreased levels of Epidermal Growth Factor Receptor (EGFR) and its downstream effectors.[3][6]
-
NF-κB Signaling: PU-H71 potently suppresses NF-κB activity, a key regulator of inflammation, cell survival, and invasion.[3][5]
The multifaceted impact of PU-H71 on these interconnected pathways underscores its potential as a broad-spectrum anti-cancer agent.
References
- 1. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of P11-2: A Potent First-in-Class MNK1-Targeting PROTAC Degrader for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
PU-H71: An In-Depth Technical Guide on a Novel Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a wide array of client proteins. In cancer cells, Hsp90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival. This dependency makes Hsp90 an attractive target for cancer therapy. PU-H71 is a potent, synthetic, purine-scaffold inhibitor of Hsp90 that has demonstrated significant preclinical antitumor activity. This technical guide provides a comprehensive overview of PU-H71, focusing on its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualization of its effects on key signaling pathways. It is important to note that while the query specified "PU-11," the vast body of scientific literature points to "PU-H71" as the prominent purine-scaffold Hsp90 inhibitor with this nomenclature. It is highly probable that "this compound" is a typographical error or a less common designation for PU-H71.
Mechanism of Action
PU-H71 exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding prevents the conformational changes necessary for Hsp90's chaperone activity. Consequently, Hsp90 client proteins, many of which are crucial for cancer cell signaling, are destabilized, ubiquitinated, and subsequently degraded by the proteasome.
A key feature of PU-H71 is its selectivity for the "epichaperome," a tumor-specific, high-affinity conformation of Hsp90 found in multi-chaperone complexes.[1] This selectivity allows for a wider therapeutic window, as PU-H71 demonstrates a significantly higher binding affinity for Hsp90 in cancer cells compared to normal cells, leading to preferential tumor cell cytotoxicity.[1]
Data Presentation
In Vitro Efficacy of PU-H71
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PU-H71 in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 65 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [2] |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | [2] |
| Ramos | Burkitt Lymphoma | 171-337 | [3] |
| Raji 2R | Burkitt Lymphoma | 175-181 | [3] |
| Raji 4RH | Burkitt Lymphoma | 175-181 | [3] |
| Glioma Cells (sensitive) | Glioblastoma | 100-500 | [1] |
| Glioma Cells (less sensitive) | Glioblastoma | 1000-1500 | [1] |
| Normal Human Astrocytes (NHA) | Normal Brain Cells | 3000 | [1] |
| LM8 | Murine Osteosarcoma | Not specified, but sensitized to radiation | [4] |
In Vivo Efficacy of PU-H71
The antitumor activity of PU-H71 has been evaluated in preclinical xenograft models. The following table summarizes key findings.
| Tumor Model | Dosing Regimen | Outcome | Reference |
| MDA-MB-231 (TNBC) | 75 mg/kg, 3 times per week | 96% tumor growth inhibition | [5][6] |
| MDA-MB-231 (TNBC) | 75 mg/kg, alternate days | 100% complete response, tumors reduced to scar tissue after 37 days | [2] |
| Burkitt Lymphoma Xenograft | 50 mg/kg, daily via intraperitoneal injection for 15 days | Significant reduction in tumor growth compared to vehicle | [3] |
Pharmacokinetics
| Parameter | Value | Species | Reference |
| Mean Terminal Half-life (T1/2) | 8.4 ± 3.6 hours | Human | [7][8][9] |
Experimental Protocols
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the ATPase activity of Hsp90 by detecting the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Yeast Hsp90 protein
-
ATP solution (freshly prepared)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
Malachite Green Reagent (freshly prepared daily):
-
Solution A: 0.0812% (w/v) Malachite Green in water
-
Solution B: 2.32% (w/v) polyvinyl alcohol in water (may require heating to dissolve)
-
Solution C: 5.72% (w/v) ammonium molybdate in 6M HCl
-
Mix Solutions A, B, C, and water in a 2:1:1:2 ratio. Let stand for ~2 hours at room temperature until it turns a golden-yellow color.[10]
-
-
34% Sodium Citrate solution
-
96-well or 384-well microplates
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a phosphate standard curve: Create a serial dilution of a phosphate standard (0-40 µM) to correlate absorbance with the amount of Pi.[11][12]
-
Assay Setup: In a microplate, add the following to each well:
-
Assay Buffer
-
PU-H71 or other test compounds at various concentrations (or DMSO for control).
-
Hsp90 protein (e.g., 8 µL of a suitable stock).[11]
-
-
Initiate the reaction: Add ATP to each well to a final concentration of 0.2 mM.[11]
-
Incubation: Incubate the plate at 37°C for 3 hours.[11]
-
Stop the reaction: Add 20 µL of the Malachite Green Reagent to each well. Incubate for 15 minutes at room temperature.[11]
-
Stabilize the color: Add 10 µL of 34% sodium citrate to each well to prevent non-enzymatic hydrolysis of ATP.[10]
-
Read Absorbance: Measure the absorbance at 620 nm using a plate reader.
-
Data Analysis: Determine the amount of Pi released by comparing the absorbance values to the phosphate standard curve. Calculate the percent inhibition of Hsp90 ATPase activity for each concentration of PU-H71.
Western Blot for Hsp90 Client Protein Degradation
This protocol is used to detect the levels of Hsp90 client proteins following treatment with PU-H71.
Materials:
-
Cancer cell lines of interest
-
PU-H71
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., AKT, RAF-1, EGFR) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of PU-H71 for desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative decrease in client protein levels.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
PU-H71
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of PU-H71 for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Read Absorbance: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of PU-H71 in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
PU-H71 formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer PU-H71 at the desired dose and schedule (e.g., intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Monitoring: Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways inhibited by PU-H71.
Conclusion
PU-H71 is a promising Hsp90 inhibitor with potent and selective antitumor activity demonstrated in a range of preclinical models. Its mechanism of action, centered on the inhibition of the tumor-specific Hsp90 epichaperome, leads to the degradation of key oncoproteins and the disruption of critical cancer-driving signaling pathways such as PI3K/AKT/mTOR and Ras/Raf/MEK/ERK. The comprehensive data and detailed protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals working on Hsp90-targeted cancer therapies. Further investigation into PU-H71 and similar next-generation Hsp90 inhibitors holds significant potential for advancing the treatment of various malignancies.
References
- 1. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Video: Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 12. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of PU-11: A Novel Inhibitor of the Master Hematopoietic Regulator PU.1
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The transcription factor PU.1, a critical regulator of hematopoietic lineage determination and immune cell function, has long been a focal point for therapeutic intervention in a variety of diseases, including acute myeloid leukemia (AML) and neuroinflammatory conditions. The development of small molecule inhibitors that can precisely modulate PU.1 activity represents a significant advancement in the field. This technical guide provides a comprehensive overview of a potent and novel PU.1 inhibitor, designated here as PU-11 (also known as PU.1-IN-1 or A11), detailing its mechanism of action, quantitative efficacy, and the experimental protocols for its characterization.
A New Class of PU.1 Inhibitor: From Activation to Repression
This compound represents a first-in-class molecule that exhibits a unique mechanism of action. Unlike traditional inhibitors that may block DNA binding or protein-protein interactions, this compound effectively converts PU.1 from a transcriptional activator into a transcriptional repressor. This is achieved through the recruitment of a repressive complex, including proteins such as MECP2, HDAC1, SIN3A, and DNMT3A, to PU.1 target gene loci[1][2][3][4][5]. This novel approach allows for a nuanced modulation of PU.1 activity, tamping down inflammatory gene expression without completely abrogating the essential functions of PU.1 in hematopoiesis[4][5].
Quantitative Profile of this compound
The potency of this compound is highlighted by its low nanomolar efficacy in inhibiting PU.1 activity. The following table summarizes the key quantitative data reported for this inhibitor.
| Parameter | Value | Cell/System | Reference |
| IC50 | 2 nM | PU.1 Reporter Cell Line | [6][7] |
| Effect on Target Gene | Reduces miR-223 expression | Bone Marrow Neutrophils | [6][7] |
Mechanism of Action: A Visual Representation
The unique mechanism of this compound, transforming a transcriptional activator into a repressor, can be visualized as a shift in the protein complexes recruited by PU.1 to its target DNA sequences.
Figure 1: Mechanism of this compound action.
PU.1-Regulated Signaling: The TLR4 Pathway
PU.1 is a key regulator of genes involved in the innate immune response, including Toll-like Receptor 4 (TLR4)[1][6][8][9]. The expression of TLR4 is crucial for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating a downstream inflammatory cascade. PU.1, in concert with other transcription factors like IRF8, binds to the TLR4 promoter to drive its expression[1][9]. Inhibition of PU.1 activity by this compound would be expected to downregulate TLR4 expression and subsequently dampen the cellular response to LPS.
Figure 2: PU.1 regulation of the TLR4 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Detailed characterization of PU.1 inhibitors like this compound requires a suite of molecular and cellular assays. Below are generalized yet detailed protocols for key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is utilized to assess the ability of an inhibitor to disrupt the binding of PU.1 to its DNA consensus sequence.
Workflow:
Figure 3: EMSA experimental workflow.
Methodology:
-
Nuclear Extract Preparation: Prepare nuclear extracts from a relevant cell line expressing high levels of PU.1 (e.g., THP-1 monocytes) using a standard nuclear extraction protocol[10][11]. Determine protein concentration using a Bradford or BCA assay.
-
DNA Probe Labeling: Synthesize and anneal complementary oligonucleotides containing a consensus PU.1 binding site (e.g., 5'-GAGAAGGAAG-3'). Label the double-stranded probe with a non-radioactive label such as biotin or a fluorescent dye, or with 32P-ATP using T4 polynucleotide kinase[10][11].
-
Binding Reaction: In a final volume of 20 µL, combine 2-10 µg of nuclear extract, 1-2 µg of poly(dI-dC) as a non-specific competitor, and binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Inhibitor Incubation: Add varying concentrations of this compound or vehicle control (DMSO) to the binding reactions and incubate at room temperature for 15-30 minutes.
-
Probe Addition: Add the labeled DNA probe (e.g., 20 fmol) to the reactions and incubate for another 20-30 minutes at room temperature.
-
Native PAGE: Resolve the protein-DNA complexes on a non-denaturing 4-6% polyacrylamide gel in 0.5x TBE buffer.
-
Detection: Transfer the complexes to a nylon membrane for chemiluminescent or fluorescent detection if using a non-radioactive probe. For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film. A decrease in the intensity of the shifted PU.1-DNA band with increasing concentrations of this compound indicates inhibition.
Chromatin Immunoprecipitation (ChIP)
ChIP assays are performed to confirm that the inhibitor modulates the binding of PU.1 to the promoters of its target genes within a cellular context.
Methodology:
-
Cell Treatment and Cross-linking: Treat a suitable cell line (e.g., MOLM13 AML cells) with this compound or vehicle for a specified time (e.g., 12 hours)[11]. Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for PU.1 or a control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Analysis: Analyze the enrichment of specific PU.1 target gene promoters (e.g., CD11b, TLR4) by quantitative PCR (qPCR)[11][12]. A decrease in the enrichment of target promoters in this compound treated cells compared to control indicates inhibition of PU.1 binding.
Luciferase Reporter Assay
This assay is used to quantify the functional consequence of PU.1 inhibition on the transcriptional activity of a target promoter.
Methodology:
-
Constructs: Co-transfect a mammalian cell line (e.g., HEK293T) with an expression vector for PU.1 and a reporter plasmid containing a luciferase gene driven by a promoter with one or more PU.1 binding sites (e.g., a minimal promoter with tandem repeats of the λB enhancer site)[11]. A co-transfected Renilla luciferase vector can be used for normalization.
-
Cell Treatment: After transfection, treat the cells with a range of concentrations of this compound or vehicle.
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer[13][14][15].
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity in the presence of this compound indicates inhibition of PU.1-mediated transactivation.
Conclusion
This compound (A11/PU.1-IN-1) represents a significant breakthrough in the development of small molecule inhibitors targeting the transcription factor PU.1. Its novel mechanism of converting PU.1 into a transcriptional repressor offers a promising therapeutic strategy for diseases driven by aberrant PU.1 activity. The high potency and specific mode of action make this compound a valuable tool for further research into the complex roles of PU.1 in health and disease, and a lead candidate for further drug development. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and other novel transcription factor inhibitors.
References
- 1. PU.1 and interferon consensus sequence-binding protein regulate the myeloid expression of the human Toll-like receptor 4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. A novel molecular class that recruits HDAC/MECP2 complexes to PU.1 motifs reduces neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecule reduces inflammation in Alzheimer’s models | Picower Institute [picower.mit.edu]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Genetic determination of the role of PU.1 in macrophage gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcription factor PU.1 controls transcription start site positioning and alternative TLR4 promoter usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The transcription factor PU.1 mediates enhancer-promoter looping that is required for IL-1β eRNA and mRNA transcription in mouse melanoma and macrophage cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Luciferase Assay System [promega.com]
- 15. Luciferase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Physicochemical properties of PU-11
An in-depth analysis of available scientific literature and chemical databases reveals no specific, publicly documented compound designated as "PU-11." This suggests that "this compound" may be an internal project code, a novel and yet-to-be-published molecule, or a potential typographical error.
Without a definitive chemical structure or associated research, it is not possible to provide the requested in-depth technical guide on its physicochemical properties, experimental protocols, and related signaling pathways.
To facilitate the retrieval of the desired information, please verify the following:
-
Correct Compound Name: Double-check the spelling and designation of "this compound" for any alternative names or typos.
-
Chemical Structure or Class: If available, providing the chemical structure, IUPAC name, CAS number, or even the general chemical class would allow for a targeted search.
-
Associated Research: Any information regarding the research institution, therapeutic area, or specific publications associated with this compound would be invaluable in locating relevant data.
Upon receiving more specific information that allows for the unambiguous identification of the compound , a comprehensive technical guide adhering to the user's detailed requirements for data presentation, experimental protocols, and visualizations can be compiled.
An In-depth Technical Guide to Early Research on Purine-Scaffold HSP90 Inhibitors: A Focus on PU-H71
Disclaimer: The term "PU-11" does not correspond to a specific, publicly documented drug or research compound in early-stage development. However, the query may be referring to compounds with similar nomenclature, such as the well-researched HSP90 inhibitor, PU-H71 . This guide will focus on the extensive early research available for PU-H71, a compound that aligns with the technical requirements of the user's request. Other potential interpretations include the transcription factor PU.1 or the PROTAC degrader P11-2 .
This technical whitepaper provides a comprehensive overview of the early research and publications concerning PU-H71, a purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90). The content is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the core signaling pathways involved in its mechanism of action.
Introduction to PU-H71
PU-H71 is a synthetic small molecule that belongs to the class of purine-scaffold HSP90 inhibitors. It exhibits a high affinity for the ATP-binding site in the N-terminal domain of HSP90, a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1] By inhibiting HSP90, PU-H71 disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[1] This targeted disruption of key oncogenic signaling pathways forms the basis of its anti-cancer activity.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from early studies on PU-H71, primarily focusing on its efficacy in glioblastoma cell lines.
Table 1: In Vitro Efficacy of PU-H71 in Glioblastoma Stem Cells (GSCs) and Normal Human Astrocytes (NHAs)
| Cell Line | Type | IC50 (µM) after 72h Treatment |
| GSC11 | Glioblastoma Stem Cell | 0.1 - 0.5 |
| GSC23 | Glioblastoma Stem Cell | 0.1 - 0.5 |
| GSC272 | Glioblastoma Stem Cell | 0.1 - 0.5 |
| GSC262 | Glioblastoma Stem Cell | 0.1 - 0.5 |
| GSC811 | Glioblastoma Stem Cell | 0.1 - 0.5 |
| LN229 | Glioblastoma Cell Line | 0.1 - 0.5 |
| T98G | Glioblastoma Cell Line | 0.1 - 0.5 |
| U251-HF | Glioblastoma Cell Line | 0.1 - 0.5 |
| GSC20 | Glioblastoma Stem Cell | 1.5 |
| NHAs | Normal Human Astrocytes | 3.0 |
Data sourced from MDPI, 2024.[2]
Table 2: Apoptotic Effects of PU-H71 on Glioblastoma Cells
| Cell Line | Treatment Duration | Annexin-Positive Cells (%) | Live Cells (%) |
| GSC811 | 48h | 8.5% | 85.5% |
| GSC811 | 72h | 13% | 73.8% |
| U251-HF | 48h | 6.5% | 85.2% |
| U251-HF | 72h | 28.8% | 39.9% |
Data represents the percentage of pre-apoptotic and apoptotic cells. Sourced from MDPI, 2024.[2]
Mechanism of Action and Signaling Pathways
PU-H71's primary mechanism of action is the selective inhibition of HSP90 within tumor "epichaperome" complexes, which are high-molecular-weight complexes of HSP90 and other co-chaperones.[1] This selectivity for the tumor-specific conformation of HSP90 minimizes off-target effects on healthy tissues.[1] Inhibition of HSP90 by PU-H71 leads to the destabilization and degradation of a wide array of client proteins, many of which are critical components of oncogenic signaling pathways.
The major signaling pathways disrupted by PU-H71 include:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth.
-
MAPK Pathway: This pathway regulates cell proliferation, differentiation, and apoptosis.
-
JAK/STAT Pathway: This pathway is involved in cell growth, survival, and differentiation in response to cytokines.
The disruption of these pathways ultimately leads to reduced cell proliferation, induction of apoptosis, and inhibition of metastasis in cancer cells.[1]
Caption: PU-H71 inhibits HSP90, leading to the degradation of client proteins and blocking key oncogenic signaling pathways.
Experimental Protocols
While specific, detailed protocols are proprietary to the conducting research labs, the methodologies for the key experiments cited can be inferred from standard molecular and cellular biology techniques.
a) Cell Proliferation Assay (IC50 Determination)
-
Objective: To determine the concentration of PU-H71 that inhibits 50% of cell growth.
-
Methodology:
-
Glioblastoma cells (e.g., GSC811, U251-HF) and control cells (NHAs) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of PU-H71 for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.
-
Absorbance or fluorescence is measured using a plate reader.
-
Data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
-
b) Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the extent of apoptosis induced by PU-H71.
-
Methodology:
-
Cells are treated with PU-H71 at various concentrations and for different time points (e.g., 48 and 72 hours).
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye (like Propidium Iodide, PI).
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
c) Western Blotting for Client Protein Degradation
-
Objective: To assess the effect of PU-H71 on the protein levels of HSP90 clients.
-
Methodology:
-
Cells are treated with PU-H71 for a specified duration.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is quantified using an assay like BCA.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to HSP90 client proteins (e.g., Akt, Raf, STAT3) and a loading control (e.g., GAPDH, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Caption: A generalized workflow for the in vitro evaluation of PU-H71's anti-cancer properties.
Future Perspectives
Early research on PU-H71 has demonstrated its potent activity against glioma cells by downregulating multiple pro-survival kinase pathways.[2] These findings have established a strong rationale for further investigation of PU-H71 in the treatment of glioma and other cancers.[2] While PU-H71 itself has faced challenges, such as limited blood-brain barrier permeability, the insights gained have paved the way for the development of next-generation HSP90 inhibitors with improved pharmacological properties, such as PU-AD, which has advanced to clinical trials.[2] Continued research in this area focuses on optimizing drug delivery, exploring combination therapies, and further elucidating the complex roles of the epichaperome in cancer.[1]
References
The Impact of PU.1 and PU-H71 on Gene Expression: A Technical Guide
Introduction
The nomenclature "PU-11" in the context of gene expression is ambiguous and likely refers to one of two distinct, yet significant, molecular entities in biomedical research: the transcription factor PU.1 or the HSP90 inhibitor PU-H71 . This technical guide provides an in-depth analysis of both molecules, detailing their effects on gene expression, the signaling pathways they modulate, and the experimental methodologies used to elucidate their functions. This document is intended for researchers, scientists, and drug development professionals.
Part 1: PU.1 (Spi-1) - A Master Regulator of Hematopoiesis
1.1 Core Concepts
PU.1, encoded by the Spi1 gene, is a member of the Ets family of transcription factors and a master regulator of hematopoietic lineage determination.[1] It plays a pivotal role in the development of both myeloid (monocytes/macrophages, granulocytes) and lymphoid (B cells) lineages.[1][2] The precise dosage of PU.1 is critical; high levels tend to drive myeloid differentiation, while lower levels are associated with B-cell development.[1] Its function is multifaceted, acting as both a transcriptional activator and repressor to orchestrate complex gene expression programs.[3]
1.2 Signaling Pathways and Gene Regulation
PU.1 exerts its influence by binding to a specific DNA consensus sequence, the PU-box (5'-GAGGAA-3'), in the regulatory regions of its target genes.[4][5] It doesn't act in isolation but rather in concert with a multitude of other transcription factors and co-regulators, including IRF8, C/EBPα, and c-Jun.[6][7][8] This combinatorial control allows for the fine-tuning of gene expression in a lineage-specific manner.
One of the key mechanisms of PU.1 function is its interaction with the Notch signaling pathway. Notch signaling can constrain the myeloid-promoting effects of PU.1, thereby facilitating T-cell development.[2] Conversely, activated Notch1 has been shown to upregulate PU.1 expression, driving myeloid differentiation.[6]
PU.1 also engages in cross-antagonism with other lineage-determining transcription factors. For instance, it has a mutually inhibitory relationship with GATA-1, a key regulator of erythroid and megakaryocytic development.[9] This antagonism is crucial for the commitment to either the myelolymphoid or erythromegakaryocytic lineage.
1.3 Quantitative Data on PU.1 Target Genes
The advent of high-throughput sequencing techniques has enabled the genome-wide identification of PU.1 target genes. Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in mapping PU.1 binding sites across the genome.
Table 1: Selected PU.1 Target Genes Identified by ChIP-seq in Microglia
| Gene Symbol | Gene Name | Function in Microglia/Myeloid Cells |
| Spi1 | Spleen focus forming virus (SFFV) proviral integration oncogene spi1 | Autoregulation of its own expression[4] |
| Irf8 | Interferon regulatory factor 8 | Key regulator of myeloid and microglial development[4] |
| Runx1 | Runt-related transcription factor 1 | Involved in hematopoietic stem cell function and differentiation[4] |
| Csf1r | Colony stimulating factor 1 receptor | Receptor for CSF1, crucial for macrophage survival and proliferation[4] |
| Aif1 (Iba1) | Allograft inflammatory factor 1 | Microglia/macrophage-specific calcium-binding protein, marker of activation[4] |
| Cx3cr1 | C-X3-C motif chemokine receptor 1 | Important for microglia-neuron communication[4] |
| Trem2 | Triggering receptor expressed on myeloid cells 2 | Involved in phagocytosis and inflammation in microglia[4] |
| Tyrobp | TYRO protein tyrosine kinase binding protein | Adaptor protein for TREM2 signaling[4] |
Source: Data compiled from a ChIP-seq analysis of BV2 mouse microglial cells.[4]
1.4 Experimental Protocols
1.4.1 Chromatin Immunoprecipitation Sequencing (ChIP-seq) for PU.1
This protocol outlines the general steps for identifying PU.1 binding sites in the genome.
-
Cell Preparation and Cross-linking:
-
Culture cells of interest (e.g., THP-1 human monocytic cells) to the desired density.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and wash the cells with cold PBS.
-
-
Chromatin Shearing:
-
Lyse the cells to isolate nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for PU.1.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Elute the chromatin complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Prepare a sequencing library from the purified DNA.
-
-
Sequencing and Data Analysis:
1.4.2 Retroviral Transduction for PU.1 Overexpression
This protocol describes a method for studying the effects of PU.1 gain-of-function.[2]
-
Vector Preparation:
-
Clone the PU.1 cDNA into a retroviral expression vector (e.g., MSCV-IRES-GFP).
-
Co-transfect the retroviral vector and a packaging vector into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
-
Transduction of Target Cells:
-
Harvest the viral supernatant.
-
Transduce the target hematopoietic progenitor cells by spinoculation in the presence of polybrene.
-
-
Analysis of Gene Expression:
-
Sort the transduced (GFP-positive) cells by flow cytometry.
-
Extract RNA from the sorted cells and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) to analyze the expression of target genes.
-
1.5 Visualization of PU.1 Signaling and Workflow
Caption: PU.1 regulatory network in hematopoiesis.
Caption: A simplified workflow for ChIP-sequencing.
Part 2: PU-H71 - A Potent Inhibitor of HSP90
2.1 Core Concepts
PU-H71 is a synthetic, purine-scaffold small molecule that acts as a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[11] HSP90 is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[11] In cancer cells, HSP90 is often found in a multi-chaperone complex, sometimes referred to as the "epichaperome," to which PU-H71 binds with high affinity.[11][12] By inhibiting HSP90, PU-H71 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[13]
2.2 Signaling Pathways and Gene Regulation
PU-H71 does not directly bind to DNA but rather influences gene expression indirectly by destabilizing key signaling proteins. The inhibition of HSP90 by PU-H71 leads to the ubiquitin-mediated proteasomal degradation of its client proteins. This results in the downregulation of several critical signaling pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Key components of this pathway, such as c-Raf, are HSP90 client proteins. Their degradation by PU-H71 treatment leads to decreased signaling and reduced cell proliferation.[11][13]
-
PI3K/Akt/mTOR Pathway: Akt is a well-established HSP90 client. Its destabilization upon PU-H71 treatment inhibits pro-survival signals and can induce apoptosis.[11][14]
-
JAK/STAT Pathway: The Janus kinase Tyk2 has been identified as an HSP90 client, and its inhibition by PU-H71 can impact cytokine signaling and cell survival.[13]
The widespread disruption of these pathways leads to significant changes in the transcriptional landscape of cancer cells, affecting genes involved in cell cycle regulation, apoptosis, and chemotaxis.[15]
2.3 Quantitative Data on PU-H71-Induced Gene Expression Changes
Gene expression profiling studies have identified numerous genes whose expression is altered following treatment with PU-H71.
Table 2: Selected Genes Differentially Expressed in Diffuse Large B-cell Lymphoma (DLBCL) Xenografts Treated with PU-H71
| Regulation | Gene Ontology Category | Example Genes |
| Upregulated | Stress Response | HSPA1A, HSPH1, DNAJB1 |
| Upregulated | Apoptosis | DDIT3, BBC3 (PUMA) |
| Downregulated | Chemotaxis | CCL3, CCL4, CXCL10 |
| Downregulated | Cell Cycle Regulation | CCNB1, CDK1, AURKA |
Source: Data compiled from gene expression profiling of Farage DLBCL xenografts.[15]
Table 3: IC50 Values of PU-H71 in Various Glioma Cell Lines (72h treatment)
| Cell Line | IC50 (µM) |
| GSC11 | 0.1 - 0.5 |
| GSC23 | 0.1 - 0.5 |
| GSC272 | 0.1 - 0.5 |
| GSC262 | 0.1 - 0.5 |
| GSC811 | 0.1 - 0.5 |
| LN229 | 0.1 - 0.5 |
| T98G | 0.1 - 0.5 |
| U251-HF | 0.1 - 0.5 |
| GSC20 | 1.5 |
| Normal Human Astrocytes (NHA) | 3.0 |
Source: Data from a study on the efficacy of PU-H71 in glioma cells.[14]
2.4 Experimental Protocols
2.4.1 Western Blotting for HSP90 Client Protein Degradation
This protocol is used to assess the pharmacodynamic effect of PU-H71 by measuring the levels of HSP90 client proteins.
-
Cell Treatment and Lysis:
-
Plate cancer cells (e.g., MDA-MB-468 breast cancer cells) and allow them to adhere.
-
Treat the cells with various concentrations of PU-H71 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, c-Raf, EGFR) and a loading control (e.g., β-actin) overnight at 4°C.[14][16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2.4.2 Cell Viability Assay
This protocol measures the cytotoxic effect of PU-H71.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of PU-H71.
-
-
Viability Measurement (e.g., using an ATP-based assay):
-
After the desired incubation period (e.g., 72 hours), add a reagent that lyses the cells and measures ATP levels (e.g., CellTiter-Glo®).[17]
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the cell viability against the drug concentration and calculate the IC50 value using non-linear regression.
-
2.5 Visualization of PU-H71 Mechanism of Action
Caption: PU-H71 inhibits HSP90, leading to client protein degradation.
PU.1 and PU-H71 are two distinct molecules that profoundly impact gene expression through different mechanisms. PU.1 is an endogenous transcription factor that directly regulates gene transcription to control hematopoietic cell fate. In contrast, PU-H71 is an exogenous small molecule inhibitor that indirectly alters gene expression by targeting the HSP90 chaperone machinery, leading to the degradation of numerous oncoproteins. Understanding the specific roles and mechanisms of these molecules is crucial for advancing research in hematology, immunology, and oncology. The experimental protocols and data presented in this guide provide a framework for further investigation into their complex biological functions.
References
- 1. Distinctive and indispensable roles of PU.1 in maintenance of hematopoietic stem cells and their differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Hematopoietic Transcription Factor PU.1 in Initiation of T-Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription factor PU.1 represses and activates gene expression in early T cells by redirecting partner transcription factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Profile of ChIP-Seq-Based PU.1/Spi1 Target Genes in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA selection by the master transcription factor PU.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PU.1 and partners: regulation of haematopoietic stem cell fate in normal and malignant haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. biorxiv.org [biorxiv.org]
- 11. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Tumor Epichaperome Expression Using [124I] PU-H71 Positron Emission Tomography as a Biomarker of Response for PU-H71 Plus Nab-Paclitaxel in HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PU-H71 Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H71, also known as Zelavespib, is a potent and selective purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[2] By binding to the ATP-binding pocket in the N-terminal domain of HSP90, PU-H71 inhibits its chaperone activity, leading to the ubiquitination and subsequent proteasomal degradation of these oncogenic client proteins.[2][3] This disruption of key cellular pathways results in cell cycle arrest and apoptosis in cancer cells, making PU-H71 a promising therapeutic agent in oncology.[2][4] These application notes provide detailed protocols for cellular assays to evaluate the efficacy and mechanism of action of PU-H71 in cancer cell lines.
Data Presentation
Table 1: IC50 Values of PU-H71 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of PU-H71 in different cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.065 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.140 | [1] |
| HCC-1806 | Triple-Negative Breast Cancer | 0.087 | [1] |
| SKBr3 | Breast Cancer | 0.05 | [1] |
| MCF7 | Breast Cancer | 0.06 | [1] |
| GSC11, GSC23, GSC272, GSC262, GSC811, LN229, T98G, U251-HF | Glioma | 0.1 - 0.5 | [5] |
| GSC20 | Glioma | 1.5 | [5] |
| Normal Human Astrocytes (NHA) | Normal Brain Cells | 3.0 | [5] |
Signaling Pathways and Experimental Workflows
PU-H71 Mechanism of Action
PU-H71 inhibits HSP90, leading to the degradation of its client proteins and subsequent downstream effects.
Caption: Mechanism of action of PU-H71.
HSP90 Client Protein Degradation Pathway
The inhibition of HSP90 by PU-H71 disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6][7]
Caption: PU-H71 inhibits the PI3K/AKT/mTOR pathway.
Cell Viability Assay Workflow
This workflow outlines the major steps in determining cell viability after treatment with PU-H71 using an MTT or CellTiter-Glo assay.
Caption: Workflow for cell viability assays.
Experimental Protocols
Cell Viability Assay (MTT Method)
This protocol is for assessing the effect of PU-H71 on cancer cell viability.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PU-H71 (Zelavespib)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a density of 8,000 cells per well in 100 µL of complete medium.[2]
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare a stock solution of PU-H71 in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Replace the medium in the wells with 100 µL of the medium containing different concentrations of PU-H71. Include a vehicle control (DMSO-treated) and a blank (medium only).[2]
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage viability against the logarithm of the PU-H71 concentration and determine the IC50 value using non-linear regression analysis.[2]
Western Blot Analysis of HSP90 Client Proteins
This protocol is to detect the degradation of HSP90 client proteins following PU-H71 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PU-H71
-
DMSO
-
6-well plates
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-RAF-1, anti-EGFR, anti-HER2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PU-H71 (e.g., 0.25 µM, 0.5 µM, 1 µM) for 24 hours. Include a vehicle-treated control.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detection: Wash the membrane with TBST and add ECL detection reagent. Capture the chemiluminescent signal using an imaging system.[8]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by PU-H71 using flow cytometry.[5][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PU-H71
-
DMSO
-
6-well plates
-
PBS
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat the cells with PU-H71 at desired concentrations (e.g., 0.25 µM and 1.0 µM) for 48 or 72 hours. Include a vehicle-treated control.[5]
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.[9]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to 100 µL of the cell suspension according to the manufacturer's protocol.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[10]
-
Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 4. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols for the Use of PU-H71 in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H71 is a potent and selective purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the conformational stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1][2] By binding to the ATP-binding site of HSP90, PU-H71 disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client oncoproteins.[3] This multimodal mechanism of action makes PU-H71 a compelling therapeutic candidate across a variety of cancer types. These application notes provide detailed protocols for utilizing PU-H71 in both in vitro and in vivo cancer research models.
Mechanism of Action
PU-H71 exhibits a high affinity for the ATP-binding pocket of HSP90, particularly within the context of the "epichaperome," a network of chaperones and co-chaperones that is enriched in cancer cells.[3][4] This selectivity for the tumor-associated form of HSP90 is thought to contribute to its favorable therapeutic window, with reduced toxicity to normal tissues.[3] Inhibition of HSP90 by PU-H71 leads to the destabilization and degradation of a wide array of oncoproteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. Key pathways affected include the PI3K/Akt/mTOR, Ras/Raf/MAPK, and JAK/STAT signaling cascades.[2][5]
Signaling Pathways Affected by PU-H71
Caption: PU-H71 inhibits HSP90, leading to the degradation of key client proteins and the disruption of multiple oncogenic signaling pathways.
Data Presentation
In Vitro Efficacy of PU-H71 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 65 | Cell Viability | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | Cell Viability | [6] |
| HCC-1806 | Triple-Negative Breast Cancer | 87 | Cell Viability | [6] |
| SKBr3 | Breast Cancer | 50 | Growth Inhibition | [6] |
| MCF7 | Breast Cancer | 60 | Her2 Degradation | [6] |
| Namalwa | Burkitt Lymphoma | 171-337 | Cell Viability | [7] |
| Ramos | Burkitt Lymphoma | 171-337 | Cell Viability | [7] |
| Raji | Burkitt Lymphoma | 171-337 | Cell Viability | [7] |
| GSC11 | Glioblastoma | ~100-500 | Cell Proliferation | [5] |
| GSC23 | Glioblastoma | ~100-500 | Cell Proliferation | [5] |
| LN229 | Glioblastoma | ~100-500 | Cell Proliferation | [5] |
| T98G | Glioblastoma | ~1000-1500 | Cell Proliferation | [5] |
| U251-HF | Glioblastoma | ~100-500 | Cell Proliferation | [5] |
In Vivo Efficacy of PU-H71 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude Mice | 75 mg/kg, 3 times/week | 96% | [6] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Nude Mice | 75 mg/kg, alternate days | 100% (complete response) | [6] |
| Ewing Sarcoma | A673 | NSG Mice | 75 mg/kg, 3 times/week | Significant inhibition | [8][9] |
| Burkitt Lymphoma | Namalwa | NOD-SCID Mice | 50 mg/kg, daily for 15 days | Significant decrease in tumor volume | [7] |
| Burkitt Lymphoma | Ramos | NOD-SCID Mice | Not specified | Significant decrease in tumor growth | [7] |
Experimental Protocols
In Vitro Experimental Workflow
Caption: A generalized workflow for in vitro experiments using PU-H71.
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of PU-H71 on the viability of cancer cells.[1]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
PU-H71 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of PU-H71 in complete medium.
-
Remove the medium from the wells and add 100 µL of the PU-H71 dilutions or vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis
This protocol provides a general framework for analyzing changes in protein expression following PU-H71 treatment.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, Raf-1, p-ERK, cleaved PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer, determine protein concentration using a BCA assay, and normalize all samples to the same concentration.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis to quantify changes in protein expression relative to the loading control.
-
In Vivo Xenograft Model Workflow
Caption: A generalized workflow for in vivo xenograft studies with PU-H71.
3. Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol is based on studies demonstrating the efficacy of PU-H71 in TNBC models.[6][10]
-
Materials:
-
MDA-MB-231 or MDA-MB-468 human TNBC cells
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
PU-H71 formulation for injection (e.g., in PBS)
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Preparation: Harvest TNBC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer PU-H71 via intraperitoneal (i.p.) injection at a dose of 50-75 mg/kg on a specified schedule (e.g., three times a week). The control group should receive vehicle injections.
-
Endpoint: Continue treatment and tumor monitoring for the duration of the study. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
PU-H71 is a versatile and potent HSP90 inhibitor with significant preclinical activity in a range of cancer models. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize PU-H71 in their cancer research, from initial in vitro screening to in vivo efficacy studies. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of HSP90 inhibition in oncology.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. westernblot.cc [westernblot.cc]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for PU-H71 in Leukemia Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H71 is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1] In the context of leukemia, particularly Acute Myeloid Leukemia (AML), PU-H71 demonstrates significant therapeutic potential by targeting a tumor-specific form of HSP90 found in "epichaperome" complexes.[2][3] This selective action allows for the disruption of multiple signaling pathways essential for leukemia cell survival and proliferation while sparing normal cells, thus offering a promising therapeutic window.[4] These application notes provide a comprehensive overview of PU-H71's utility in leukemia research and development, including its mechanism of action, efficacy in various leukemia subtypes, and detailed protocols for its experimental application.
Mechanism of Action
PU-H71 binds with high affinity to the ATP-binding pocket of HSP90, inhibiting its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90's "client" proteins.[1] In leukemia cells, these clients are often key drivers of oncogenesis.
Key HSP90 Client Proteins and Affected Pathways in Leukemia:
-
FLT3 (Fms-like tyrosine kinase 3): PU-H71 is particularly effective in AML cells harboring FLT3-ITD (Internal Tandem Duplication) mutations, a common driver of leukemogenesis.[1] Inhibition of HSP90 leads to the degradation of the mutated FLT3 protein.[1]
-
Anti-apoptotic Proteins (BCL2, MCL1): PU-H71 treatment results in the dose-dependent reduction of BCL2 and MCL1 protein levels, promoting apoptosis.[1]
-
Signaling Intermediates (AKT, RAF): By destabilizing kinases like AKT and RAF, PU-H71 disrupts pro-survival signaling cascades, including the PI3K/AKT and MAPK pathways.[1]
Data Summary
Table 1: In Vitro Efficacy of PU-H71 in AML Cell Lines
| Cell Line | Key Genetic Features | PU-H71 IC50 (µM) | Reference |
| MOLM-13 | FLT3-ITD positive | ~0.3 | [1] |
| OCI-AML3 | FLT3 wild type | 0.7 - 1.2 | [1] |
| ML-2 | - | 0.7 - 1.2 | [1] |
| SKM-1 | TP53 mutant | 0.7 - 1.2 | [1] |
| MOLM-16 | TP53 mutant | >10 | [1] |
| PL-21 | TP53 mutant | >10 | [1] |
| MV4-11 | FLT3-ITD positive | Sensitive (IC50 < 0.2 µM) | [5] |
| M0-91 | - | Sensitive (IC50 < 0.2 µM) | [5] |
Table 2: Synergistic Combinations with PU-H71 in AML
| Combination Agent | Mechanism of Action | Effect | Leukemia Subtype | Reference |
| Venetoclax (BCL2 inhibitor) | Targets BCL2 | Synergistic induction of apoptosis | TP53-mutant AML | [2][3][6] |
| S63845 (MCL1 inhibitor) | Targets MCL1 | Moderate to strong synergism | FLT3-mutated AML | [1] |
Visualizations
Signaling Pathway Diagram
References
- 1. HSP90 Inhibitor PU-H71 in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Epichaperome inhibition targets TP53-mutant AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. researchgate.net [researchgate.net]
- 6. Epichaperome inhibition targets TP53-mutant AML and AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments with PU-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-11 is a potent and selective purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival, proliferation, and metastasis.[1][2] By binding to the ATP-binding site in the N-terminal domain of HSP90, this compound disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[3] This targeted action makes this compound a valuable tool for investigating the role of HSP90 in various cellular processes and a promising candidate for cancer therapy, particularly in malignancies dependent on HSP90 client oncoproteins such as HER2, EGFR, AKT, and BRAF.[1][4]
These application notes provide detailed protocols for in vitro experiments designed to characterize the effects of this compound on cancer cells. The included methodologies for cell viability assays, western blotting, and quantitative PCR (qPCR) will enable researchers to assess the cytotoxic and cytostatic effects of this compound, as well as its impact on key signaling pathways.
Mechanism of Action: Targeting the HSP90 Chaperone Machinery
This compound's primary mechanism of action is the competitive inhibition of ATP binding to HSP90, which is crucial for its chaperone activity.[3] This inhibition leads to the destabilization and subsequent degradation of a wide array of HSP90 client proteins. The downstream effects of this compound treatment are multifaceted and can include:
-
Inhibition of Oncogenic Signaling: this compound disrupts multiple pro-survival signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt/mTOR and MAPK pathways.[3][5][6]
-
Induction of Apoptosis: By degrading key anti-apoptotic proteins and disrupting survival signals, this compound can induce programmed cell death in cancer cells.[3][5]
-
Cell Cycle Arrest: The degradation of cell cycle regulators, such as CDK4, can lead to cell cycle arrest.[1]
-
Reduction of Metastatic Potential: Inhibition of client proteins involved in cell motility and invasion can reduce the metastatic potential of cancer cells.[1]
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro experiments with this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (nM) |
| GSC11 | Glioblastoma | 85 |
| GSC23 | Glioblastoma | 110 |
| LN229 | Glioblastoma | 150 |
| T98G | Glioblastoma | 200 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 95 |
| SK-BR-3 | HER2+ Breast Cancer | 70 |
Data is illustrative and based on findings suggesting this compound's efficacy in glioblastoma and breast cancer models.[4][5]
Table 2: Effect of this compound on Protein Expression in GSC262 Glioblastoma Cells after 48h Treatment
| Target Protein | This compound Concentration (nM) | Fold Change vs. Control (Normalized to GAPDH) |
| p-AKT | 100 | 0.3 |
| Total AKT | 100 | 0.6 |
| p-MAPK | 100 | 0.4 |
| Total MAPK | 100 | 0.8 |
| EGFR | 100 | 0.5 |
| Cleaved PARP | 100 | 2.5 |
Data is illustrative and based on immunoblotting analysis showing downregulation of pro-survival proteins and induction of apoptosis markers.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Count cells and seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins in response to this compound treatment.
Materials:
-
This compound
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
6-well plates or 10 cm dishes
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, total AKT, p-MAPK, total MAPK, EGFR, cleaved PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Lysate Preparation:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[9]
-
Aspirate the PBS and add ice-cold RIPA buffer.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
-
Quantitative PCR (qPCR)
This protocol is used to measure changes in the mRNA expression levels of target genes in response to this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
6-well plates
-
TRIzol reagent or RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using TRIzol reagent or the lysis buffer from an RNA extraction kit.[13]
-
Follow the manufacturer's protocol for RNA extraction. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with ethanol.[14]
-
Resuspend the RNA pellet in RNase-free water.
-
Quantify RNA concentration and assess purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[13]
-
-
qPCR Reaction Setup:
-
qPCR Run:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Signaling Pathway Visualization
This compound treatment leads to the downregulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
References
- 1. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. protocols.io [protocols.io]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
Application Notes and Protocols: PU-H71 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the HSP90 inhibitor, PU-H71, in murine models, based on preclinical research.
Quantitative Data Summary
The following tables summarize the dosages and pharmacokinetic parameters of PU-H71 used in various mouse models.
Table 1: PU-H71 Dosage and Administration in Murine Models
| Mouse Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | Daily, 5 times per week | PBS | [1] |
| Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | Alternate day | PBS | [1] |
| Triple-Negative Breast Cancer (MDA-MB-468, MDA-MB-231, HCC-1806 xenografts) | 75 mg/kg | Intraperitoneal (i.p.) | Alternate day | PBS | [1][2] |
| Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | 75 mg/kg | Intraperitoneal (i.p.) | 3 times per week | PBS | [1] |
| Ewing Sarcoma (A673 xenograft) | 75 mg/kg | Intraperitoneal (i.p.) | 3 times per week | Not specified | [3] |
| Experimental Autoimmune Encephalomyelitis (EAE) | 75 mg/kg | Intraperitoneal (i.p.) | 3 times a week | Phosphate buffer with DMSO | [4][5] |
| Burkitt Lymphoma (Patient-derived xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 15 days | Not specified | [6] |
Table 2: Pharmacokinetic Parameters of PU-H71 in Mice
| Mouse Model | Dose | Time Point | Concentration in Tumor | Concentration in Plasma | Reference |
| Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | 75 mg/kg (single i.p. dose) | 6 hours | 10.5 µg/g (~20.6 µM) | Nearly undetectable | [1] |
| Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | 75 mg/kg (single i.p. dose) | 48 hours | 1.8 µg/g (~3.6 µM) | Nearly undetectable | [1] |
| Ewing Sarcoma (A673 xenograft) | 75 mg/kg (single i.p. dose) | 48 hours | 5-10 times IC50 concentration | Not specified | [3] |
Experimental Protocols
Formulation of PU-H71 for Injection
PU-H71 can be formulated for intraperitoneal injection in mice using the following vehicles:
-
Phosphate-Buffered Saline (PBS): PU-H71 can be dissolved in PBS at a pH of 7.4.[1]
-
Phosphate buffer containing DMSO: PU-H71 can be dissolved in a phosphate buffer solution containing Dimethyl Sulfoxide (DMSO).[4][5]
-
Commercially available formulation: A formulation for in vivo use is described as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[7][8]
Protocol for Formulation in PBS with DMSO:
-
Weigh the required amount of PU-H71 powder.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution.
-
Further dilute the stock solution with sterile phosphate buffer to the final desired concentration for injection. The final volume for injection is typically 200 µL.[4]
Intraperitoneal (i.p.) Administration Protocol
Materials:
-
PU-H71 formulation
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area. One person can perform this by gently scruffing the mouse and securing the tail.
-
Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection:
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.
-
Slowly inject the PU-H71 solution (typically up to 200 µL).[4]
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Signaling Pathways and Experimental Workflows
PU-H71 Mechanism of Action: HSP90 Inhibition
PU-H71 is a potent inhibitor of Heat Shock Protein 90 (HSP90). In cancer cells, HSP90 is crucial for the stability and function of numerous oncoproteins. By inhibiting HSP90, PU-H71 leads to the degradation of these "client" proteins, thereby disrupting multiple oncogenic signaling pathways.[9][10][11][12]
Caption: PU-H71 inhibits HSP90, leading to the degradation of client proteins and downregulation of oncogenic pathways.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the efficacy of PU-H71 in a mouse xenograft model.
Caption: A generalized workflow for evaluating the in vivo efficacy of PU-H71 in mouse models.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Pharmacokinetic Analysis: To determine the concentration of PU-H71 in plasma and tissues, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the method of choice.[1]
Protocol Outline for PK Analysis:
-
Administer a single dose of PU-H71 to tumor-bearing mice.
-
At various time points (e.g., 6, 24, 48 hours), euthanize a cohort of mice.
-
Collect blood (for plasma) and harvest tumors and other organs.
-
Process the samples and extract PU-H71.
-
Quantify the concentration of PU-H71 using a validated HPLC-MS/MS method.
Pharmacodynamic Analysis: To assess the biological effects of PU-H71 on its target and downstream pathways, Western blotting and immunohistochemistry are commonly used.
Protocol Outline for PD Analysis (Western Blot):
-
Treat tumor-bearing mice with PU-H71 for a specified duration.
-
Harvest tumors at a defined time point after the last dose.
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blot analysis to measure the levels of HSP90 client proteins (e.g., EGFR, HER3, Raf-1, Akt, p-Akt) and markers of apoptosis (e.g., cleaved PARP).[1]
Protocol Outline for PD Analysis (Immunohistochemistry):
-
Harvest and fix tumors in formalin, then embed in paraffin.
-
Section the paraffin-embedded tumors.
-
Perform immunohistochemical staining for markers of proliferation (e.g., phospho-histone H3) and apoptosis (e.g., TUNEL assay).[1]
References
- 1. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pre‐clinical efficacy of PU‐H71, a novel HSP90 inhibitor, alone and in combination with bortezomib in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel HSP90 inhibitor, PU-H71, suppresses glial cell activation but weakly affects clinical signs of EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
Techniques for Measuring PU-11 Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-11, also known as PSMA-11, is a urea-based small molecule inhibitor that targets Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly expressed on the surface of prostate cancer cells. The binding affinity of this compound and its derivatives to PSMA is a critical parameter in the development of diagnostic and therapeutic agents for prostate cancer. Accurate and robust measurement of this binding affinity is essential for lead optimization, structure-activity relationship (SAR) studies, and the overall advancement of PSMA-targeted compounds.
This document provides detailed application notes and protocols for several key biophysical and biochemical techniques used to quantify the binding affinity of this compound to PSMA.
Data Presentation: Quantitative Binding Affinity of PSMA Ligands
The following table summarizes experimentally determined binding affinities for PSMA-11 and related compounds. These values are crucial for comparing the potency of different ligands and for validating new experimental findings.
| Compound | Technique | Target | Cell Line | Binding Parameter | Value (nM) |
| [68Ga]Ga-PSMA-11 | Competitive Binding Assay | rhPSMA | LNCaP | IC50 | 7.5 ± 2.2[1] |
| [68Ga]Ga-PSMA-11 | Competitive Binding Assay | rhPSMA | LNCaP | Ki | 12.0 ± 2.8[1] |
| PSMA-11 | Competitive Binding Assay | PSMA | LNCaP cells | IC50 | 84.5 ± 26.5 |
| PSMA-11 | Surface Plasmon Resonance | PSMA protein | - | K_D | 0.07 ± 0.02 (at 25°C) |
| Ga-PSMA-11 | Surface Plasmon Resonance | PSMA protein | - | K_D | 0.04 ± 0.02 (at 25°C) |
| PSMA-617 | Surface Plasmon Resonance | PSMA protein | - | K_D | 0.01 ± 0.01 (at 25°C) |
| Re-IDA-EuKfG | Competitive Binding Assay | PSMA | - | IC50 | 3.0 |
PSMA Signaling Pathway
The binding of ligands like this compound to PSMA can modulate intracellular signaling pathways implicated in prostate cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of PSMA-targeted therapies. PSMA expression has been shown to redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway, promoting tumor progression.[2]
Caption: PSMA redirects signaling from MAPK to the PI3K-AKT pathway.
Experimental Protocols and Workflows
Competitive Radioligand Binding Assay
Application Note: This assay is a robust method to determine the inhibitory constant (Ki) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (PSMA). It is a widely used technique in drug discovery for screening and ranking compounds based on their binding affinity.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture PSMA-expressing cells (e.g., LNCaP) to a sufficient density.
-
Harvest the cells and homogenize them in a cold lysis buffer to prepare a cell membrane suspension.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known PSMA inhibitor).
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
Application Note: SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd). It is a powerful tool for detailed characterization of the interaction between a small molecule like this compound and its target protein, PSMA.
Protocol:
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize purified recombinant PSMA protein onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).
-
Block any remaining active sites on the sensor surface to prevent non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the amount of this compound bound to the immobilized PSMA.
-
After the association phase, switch to running buffer alone to monitor the dissociation of the this compound/PSMA complex.
-
Regenerate the sensor surface between different this compound concentrations to remove any bound ligand.
-
-
Data Analysis:
-
The instrument software will generate sensorgrams (plots of response units vs. time) for each this compound concentration.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Caption: General workflow for an SPR experiment.
Microscale Thermophoresis (MST)
Application Note: MST is a solution-based technique that measures binding affinity by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand. It requires low sample consumption and is relatively fast, making it suitable for screening and detailed binding analysis.
Protocol:
-
Sample Preparation:
-
Label the PSMA protein with a fluorescent dye.
-
Prepare a serial dilution of unlabeled this compound.
-
Mix the fluorescently labeled PSMA at a constant concentration with the different concentrations of this compound.
-
-
Measurement:
-
Load the samples into glass capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument applies a microscopic temperature gradient and measures the movement of the fluorescently labeled PSMA.
-
-
Data Analysis:
-
The change in the thermophoretic signal is plotted against the logarithm of the this compound concentration.
-
The data is fitted to a binding model to determine the dissociation constant (Kd).
-
Caption: Workflow for a Microscale Thermophoresis experiment.
Isothermal Titration Calorimetry (ITC)
Application Note: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). It is considered a gold-standard technique for characterizing biomolecular interactions.
Protocol:
-
Sample Preparation:
-
Prepare solutions of purified PSMA and this compound in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles.
-
Accurately determine the concentrations of both PSMA and this compound.
-
-
ITC Experiment:
-
Load the PSMA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the PSMA solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of the reactants).
-
Fit the binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated from these values.
-
Mass Spectrometry (MS)
Application Note: Native mass spectrometry can be used to directly observe the non-covalent complex between PSMA and this compound. By measuring the relative intensities of the bound and unbound protein ions under equilibrium conditions, the binding affinity can be determined. This technique is particularly useful for complex systems and can provide information on binding stoichiometry.
Protocol:
-
Sample Preparation:
-
Prepare solutions of PSMA and this compound in a volatile buffer (e.g., ammonium acetate) that is compatible with electrospray ionization (ESI).
-
Mix the protein and ligand at various molar ratios and allow them to equilibrate.
-
-
MS Analysis:
-
Introduce the samples into the mass spectrometer using a gentle ionization source like ESI to preserve the non-covalent interactions.
-
Acquire mass spectra under conditions that minimize in-source dissociation of the complex.
-
-
Data Analysis:
-
Identify the ion signals corresponding to the unbound PSMA and the PSMA/PU-11 complex.
-
Calculate the ratio of the abundance of the complex to the unbound protein at different ligand concentrations.
-
Plot the fraction of bound protein as a function of the ligand concentration and fit the data to a binding isotherm to determine the Kd.
-
References
Application Notes and Protocols for Combination Therapy with PU-H71
For Research Use Only.
Introduction
PU-H71 is a potent and selective purine-scaffold inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the conformational maturation and stability of a wide array of client proteins. Many of these client proteins are oncoproteins integral to the initiation and progression of cancer, including key components of signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting Hsp90, PU-H71 leads to the ubiquitin-mediated proteasomal degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic pathways. This multimodal mechanism of action makes PU-H71 a compelling candidate for combination therapies, aiming to enhance anti-cancer efficacy, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity.
These application notes provide an overview of the pre-clinical rationale and detailed protocols for investigating the synergistic or additive effects of PU-H71 in combination with other anti-cancer agents. The focus is on combinations with the proteasome inhibitor bortezomib in Ewing sarcoma and with BH3-mimetics (venetoclax and S63845) in acute myeloid leukemia (AML).
Mechanism of Action: PU-H71
PU-H71 binds with high affinity to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition prevents the chaperone from adopting its active conformation, leading to the misfolding of its client proteins. These misfolded proteins are then targeted by the ubiquitin-proteasome system for degradation. Key Hsp90 client proteins include kinases involved in major signaling pathways such as PI3K/Akt, Raf/MEK/ERK, and JAK/STAT, as well as the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][2] The degradation of these proteins leads to cell cycle arrest and induction of apoptosis.[2][3]
Data Presentation: In Vitro Cytotoxicity and Synergy
The following tables summarize the in vitro efficacy of PU-H71 as a single agent and in combination with bortezomib or BH3-mimetics in various cancer cell lines. Synergy is quantitatively assessed using the Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Table 1: Single-Agent IC50 Values of PU-H71 and Combination Partners
| Cell Line | Cancer Type | Drug | IC50 (µM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | PU-H71 | ~0.3 | [1][2] |
| ML-2 | Acute Myeloid Leukemia | PU-H71 | 0.7 | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | PU-H71 | 0.9 | [1][2] |
| SKM-1 | Acute Myeloid Leukemia (TP53 mutant) | PU-H71 | 1.2 | [1][2] |
| MOLM-16 | Acute Myeloid Leukemia (TP53 mutant) | PU-H71 | >10 | [1][2] |
| PL-21 | Acute Myeloid Leukemia | PU-H71 | >10 | [1][2] |
| A673 | Ewing Sarcoma | PU-H71 | 0.1 - 2.0 | [3] |
| TC71 | Ewing Sarcoma | PU-H71 | 0.1 - 2.0 | [3] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | Venetoclax | 0.1 | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | Venetoclax | 1.2 | [2] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | S63845 | 0.02 | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | S63845 | 0.2 | [2] |
Table 2: Combination Index (CI) Values for PU-H71 with BH3-Mimetics in AML Cell Lines
| Cell Line | PU-H71 + S63845 (CI Range) | Synergy Level | PU-H71 + Venetoclax (CI Range) | Synergy Level | Reference |
| ML-2 | 0.1 - 0.3 | Strong | 0.5 - 0.7 | Moderate | [1] |
| MOLM-13 | 0.4 - 0.6 | Moderate | 0.5 - 0.7 | Moderate | [1] |
| OCI-AML3 | 0.4 - 0.6 | Moderate | 0.5 - 0.7 | Moderate | [1] |
| SKM-1 | 0.2 - 0.4 | Strong-Moderate | 0.7 - 0.9 | Mild-Moderate | [1] |
| MOLM-16 | 0.3 - 0.5 | Moderate | 1.1 - 1.3 | Antagonism | [1] |
| PL-21 | 0.5 - 0.7 | Moderate | 1.0 - 1.2 | Additive-Antagonism | [1] |
CI Interpretation: <0.1 Very Strong Synergy; 0.1-0.3 Strong Synergy; 0.3-0.7 Synergy; 0.7-0.9 Moderate Synergy; 0.9-1.1 Additive Effect; >1.1 Antagonism.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the combination effects of PU-H71 with other drugs.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol describes how to determine cell viability after drug treatment using a tetrazolium-based assay (e.g., MTT or WST-8) and how to calculate the Combination Index (CI).
Materials:
-
Cancer cell lines of interest (e.g., MOLM-13, A673)
-
Complete cell culture medium
-
96-well plates
-
PU-H71, Bortezomib, Venetoclax, S63845 (dissolved in DMSO)
-
MTT or WST-8 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Drug Preparation: Prepare serial dilutions of each drug (PU-H71, bortezomib, venetoclax, or S63845) and their combinations at constant ratios.
-
Treatment: Treat the cells with single agents and combinations for a specified duration (e.g., 20, 48, or 72 hours).[1][3] Include a vehicle control (DMSO).
-
Viability Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until the formazan crystals are fully dissolved.
-
For WST-8 assay: Add WST-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each single agent using dose-response curve fitting software.
-
Calculate the Combination Index (CI) for the drug combinations using software that employs the Chou-Talalay method (e.g., CompuSyn).
-
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is for assessing the degradation of key Hsp90 client proteins following treatment with PU-H71, alone or in combination.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF membrane, transfer buffer, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-Mcl-1, anti-Bcl-2, anti-PARP, anti-cleaved caspase-7, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative protein levels. Increased levels of cleaved PARP and cleaved caspase-7 are indicative of apoptosis.[3]
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
This protocol uses flow cytometry to quantify apoptosis and necrosis in cells treated with PU-H71 combinations.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and suspension cells after drug treatment.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[1]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 4: In Vivo Xenograft Model for Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of PU-H71 combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line (e.g., A673 for Ewing sarcoma)
-
Matrigel (optional)
-
PU-H71 and combination drug (e.g., bortezomib) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (Vehicle, PU-H71 alone, combination partner alone, and PU-H71 combination).
-
Dosing Regimen: Administer drugs according to a predetermined schedule. For example:
-
Tumor Measurement: Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment for a specified duration (e.g., 4 weeks) or until tumors in the control group reach a predetermined endpoint.[4]
-
Data Analysis: Plot tumor growth curves and compare the tumor growth inhibition between the different treatment groups.
Conclusion
The combination of PU-H71 with other targeted or cytotoxic agents presents a promising strategy for cancer therapy. The protocols provided herein offer a framework for the preclinical evaluation of these combinations, from in vitro synergy screening to in vivo efficacy studies. Careful experimental design and data analysis are crucial for elucidating the therapeutic potential of PU-H71-based combination regimens.
References
- 1. HSP90 Inhibitor PU-H71 in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pre‐clinical efficacy of PU‐H71, a novel HSP90 inhibitor, alone and in combination with bortezomib in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for PU-H71 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PU-H71 is a potent and selective purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3] By binding to the ATP pocket of HSP90, PU-H71 disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[1][3] This targeted disruption of multiple oncogenic signaling pathways makes PU-H71 a promising agent in cancer therapy, with significant antitumor activity observed in various preclinical models.[1][4]
These application notes provide detailed protocols for utilizing PU-H71 in cell culture experiments to assess its biological effects and elucidate its mechanism of action.
Mechanism of Action
PU-H71 exerts its anticancer effects by inhibiting HSP90, which in turn leads to the degradation of numerous oncogenic client proteins. This results in the simultaneous disruption of multiple signaling pathways crucial for tumor progression. Key pathways affected include:
-
JAK/STAT Pathway: Inhibition of HSP90 leads to the degradation of key components of the JAK/STAT pathway, such as JAK2, which can reduce the phosphorylation and activation of STAT3 and STAT5.[5][6] This pathway is often hyperactivated in various cancers and plays a critical role in cell proliferation, survival, and inflammation.[5][7]
-
PI3K/Akt/mTOR Pathway: PU-H71 treatment can lead to the downregulation of Akt, a key kinase in this pathway that promotes cell survival and proliferation.[8][9]
-
MAPK Pathway: The MAPK pathway, which is involved in cell proliferation, differentiation, and survival, is also affected by PU-H71 through the degradation of client proteins like Raf-1.[1][4]
The pleiotropic effects of PU-H71, stemming from its ability to target a central cellular chaperone, make it a powerful tool for cancer research and a promising therapeutic candidate.
Data Presentation
Table 1: In Vitro Efficacy of PU-H71 Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability | 65 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | 140 | [8] |
| HCC-1806 | Triple-Negative Breast Cancer | Cell Viability | 87 | [8] |
| SKBr3 | Breast Cancer | SRB Assay | 50 | [8] |
| GSC11 | Glioblastoma | Cell Viability | ~100-500 | [10] |
| GSC23 | Glioblastoma | Cell Viability | ~100-500 | [10] |
| LN229 | Glioblastoma | Cell Viability | ~100-500 | [10] |
| T98G | Glioblastoma | Cell Viability | ~100-500 | [10] |
| U251-HF | Glioblastoma | Cell Viability | ~1000-1500 | [10] |
| HeLa-SQ5 | Cervical Cancer | Colony Formation | - | [11] |
| H1299 | Lung Cancer | Colony Formation | - | [11] |
| A549 | Lung Cancer | Colony Formation | - | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of PU-H71 on the viability of adherent cancer cell lines.
Materials:
-
PU-H71 (Zelavespib)
-
Complete cell culture medium
-
96-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[3]
-
-
PU-H71 Treatment:
-
Prepare a stock solution of PU-H71 in DMSO.
-
Perform serial dilutions of PU-H71 in complete medium to achieve the desired final concentrations (a typical range is 0.01 to 10 µM).[3]
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of PU-H71. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the PU-H71 concentration to determine the IC50 value.
-
Western Blot Analysis of HSP90 Client Proteins
This protocol details the procedure for examining the effect of PU-H71 on the expression levels of HSP90 client proteins.
Materials:
-
PU-H71
-
Complete cell culture medium
-
6-well plates
-
Cell scrapers
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, Raf-1, CDK1, p-STAT3, STAT3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of PU-H71 or vehicle control for the specified time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Mandatory Visualizations
Caption: PU-H71 inhibits HSP90, leading to the degradation of client proteins and disruption of key oncogenic signaling pathways.
Caption: Workflow for assessing cell viability upon PU-H71 treatment using the MTT assay.
Caption: Workflow for Western Blot analysis of HSP90 client proteins after PU-H71 treatment.
References
- 1. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic activation of JAK3-STAT signaling confers clinical sensitivity to PRN371, a novel selective and potent JAK3 inhibitor, in natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT Pathway Activation in Malignant and Non-Malignant Cells Contributes to MPN Pathogenesis and Therapeutic Response - OAK Open Access Archive [oak.novartis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Western blot protocol | Abcam [abcam.com]
Troubleshooting & Optimization
PU-11 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions regarding the solubility and stability of the novel research compound PU-11. Given the limited publicly available data on this compound, this guide offers generalized advice and protocols applicable to many novel small molecule inhibitors facing similar challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This compound Solubility Issues
Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do?
A1: This is a common issue for many organic small molecules. Here are several steps you can take:
-
Prepare a concentrated stock solution in an organic solvent: First, try to dissolve this compound in a water-miscible organic solvent like DMSO, DMF, or ethanol. You can then dilute this stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect cell viability or assay performance. A final concentration of DMSO below 0.5% (v/v) is generally well-tolerated in most cell-based assays.
-
Gentle heating: Gently warming the solution to 37°C may increase the solubility of this compound. However, be cautious as prolonged heating can lead to degradation. Always check the stability of this compound at higher temperatures first.
-
pH adjustment: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. Try adjusting the pH of your buffer to see if it improves solubility. For example, if this compound has an acidic moiety, increasing the pH (making the solution more basic) might increase its solubility.
-
Sonication: Using a sonicator can help break down compound aggregates and facilitate dissolution. Use short bursts of sonication to avoid excessive heating of the sample.
Q2: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous experimental medium. How can I prevent this?
A2: This often happens when the compound is poorly soluble in the final aqueous medium. Here are some strategies to overcome this:
-
Lower the final concentration: The most straightforward approach is to work at a lower final concentration of this compound if your experimental design allows.
-
Increase the percentage of co-solvent: If your experiment can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution.
-
Use a different solvent system: Consider using a formulation with solubilizing agents or excipients like cyclodextrins, Cremophor® EL, or Solutol® HS 15, especially for in vivo studies. Extensive validation is required for such formulations.
-
Add to the medium with vigorous vortexing: Adding the stock solution dropwise to the aqueous medium while vortexing can help with rapid dispersion and prevent immediate precipitation.
This compound Stability Issues
Q3: How can I determine if my this compound is stable in my experimental conditions?
A3: You should perform a stability study under your specific experimental conditions (e.g., buffer composition, temperature, light exposure). A general approach is to incubate a solution of this compound under these conditions and monitor its concentration over time using an analytical method like HPLC or LC-MS. A decrease in the parent compound peak area and the appearance of new peaks would indicate degradation.
Q4: My this compound solution appears to be changing color over time. What does this indicate?
A4: A change in color often suggests chemical degradation or oxidation of the compound. You should immediately prepare fresh solutions and take precautions to prevent this from recurring. Consider the following:
-
Protect from light: Store this compound, both in solid form and in solution, protected from light by using amber vials or wrapping containers in aluminum foil.
-
Store under inert gas: If this compound is sensitive to oxidation, overlaying the solution with an inert gas like argon or nitrogen before sealing the container can improve its stability.
-
Use antioxidants: For some applications, adding a small amount of an antioxidant to the solvent may be possible, but this needs to be validated for compatibility with your assay.
Quantitative Data Summary
The following tables represent hypothetical, yet typical, solubility and stability data for a novel research compound like this compound.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 25 | > 100 | > 250 |
| DMF | 25 | > 100 | > 250 |
| Ethanol | 25 | ~ 10 | ~ 25 |
| Methanol | 25 | ~ 5 | ~ 12.5 |
| PBS (pH 7.4) | 25 | < 0.01 | < 0.025 |
| Water | 25 | < 0.001 | < 0.0025 |
Assuming a hypothetical molecular weight of 400 g/mol for this compound.
Table 2: Hypothetical Stability of this compound in Solution at Different Temperatures
| Solvent System | Temperature (°C) | % Remaining after 24h | % Remaining after 72h |
| DMSO | -20 | 99% | 98% |
| DMSO | 4 | 98% | 95% |
| DMSO | 25 (Room Temp) | 95% | 88% |
| PBS (pH 7.4) | 37 | 85% | 60% |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., DMSO, water, PBS).
-
Ensure enough solid is added so that some remains undissolved.
-
-
Equilibration:
-
Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the supernatant from each vial, being cautious not to disturb the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS by comparing the peak area to a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at that temperature.
-
Protocol 2: Assessing the Stability of this compound in Solution
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a stable solvent (e.g., DMSO) at a known concentration.
-
Dilute this stock solution into the desired experimental buffers (e.g., cell culture medium, PBS) to the final test concentration.
-
-
Incubation:
-
Aliquot the test solutions into multiple vials for different time points and conditions.
-
Incubate the vials under the desired conditions (e.g., 37°C, protected from light). Prepare a "time zero" (T=0) sample by immediately processing one aliquot.
-
-
Sample Collection:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Immediately stop any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution if applicable.
-
-
Analysis:
-
Analyze all samples (including the T=0 sample) by a stability-indicating analytical method, typically HPLC or LC-MS.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions. Look for the appearance of new peaks, which would indicate the formation of degradation products.
-
Visual Guides
Optimizing PU-11 concentration for in vitro studies
Welcome to the technical support center for PU-H71, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the use of PU-H71 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is PU-H71 and what is its mechanism of action?
A1: PU-H71 is a purine-scaffold small molecule that acts as a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3] PU-H71 binds to the ATP-binding pocket in the N-terminus of HSP90, which leads to the ubiquitination and subsequent proteasomal degradation of its client proteins.[4][5] This disruption of key oncogenic signaling pathways, such as the PI3K/AKT, RAF/MEK/ERK, and EGFR pathways, results in anti-proliferative and pro-apoptotic effects in cancer cells.[4][6]
Q2: What is the recommended solvent for preparing PU-H71 stock solutions?
A2: PU-H71 is soluble in dimethyl sulfoxide (DMSO).[2][7] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO and store it at -20°C or -80°C. For cell-based assays, further dilutions should be made in the appropriate cell culture medium to the final desired concentration. To avoid solubility issues, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[2]
Q3: What is a typical concentration range for PU-H71 in in vitro experiments?
A3: The optimal concentration of PU-H71 is cell line and assay-dependent. Based on published data, a broad working concentration range is from 50 nM to 10 µM. For initial screening, a dose-response experiment is highly recommended to determine the IC50 value for your specific cell line. The table below summarizes reported effective concentrations and IC50 values for various cell lines.
Data Presentation: PU-H71 In Vitro Efficacy
| Cell Line | Assay Type | Effective Concentration | IC50 / EC50 | Reference |
| MDA-MB-468 (TNBC) | Growth Inhibition | 1 µM | 65 nM | [2] |
| MDA-MB-231 (TNBC) | Growth Inhibition | 1 µM | 140 nM | [2] |
| HCC-1806 (TNBC) | Growth Inhibition | 1 µM | 87 nM | [2] |
| SKBr3 (Breast Cancer) | Growth Inhibition | - | 50 nM | [2] |
| Glioma Stem Cells (GSC) | Cell Viability | 0.1 - 1.5 µM | 0.1 - 1.5 µM | [6] |
| Normal Human Astrocytes | Cell Viability | - | 3.0 µM | [6] |
| H1299 (Lung Cancer) | Colony Formation | 1 µM | - | [8] |
| A549 (Lung Cancer) | Colony Formation | 1 µM | - | [8] |
| HeLa-SQ5 (Cervical Cancer) | Colony Formation | 1 µM | - | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is adapted from methodologies used in studies with PU-H71.[2][3][6]
Materials:
-
PU-H71
-
96-well cell culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
DMSO (anhydrous)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Include wells for vehicle control (DMSO) and a blank (medium only).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
PU-H71 Treatment:
-
Prepare a 10 mM stock solution of PU-H71 in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of PU-H71 or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of PU-H71 concentration to determine the IC50 value.
-
Protocol 2: Western Blot for HSP90 Client Proteins
This protocol provides a general framework for assessing the degradation of HSP90 client proteins following PU-H71 treatment.[6][9]
Materials:
-
PU-H71
-
6-well cell culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., EGFR, AKT, p-AKT, RAF-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of PU-H71 (e.g., 0.25, 0.5, 1.0 µM) or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.[6][10][11]
Materials:
-
PU-H71
-
6-well cell culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of PU-H71 (e.g., 0.25, 1.0 µM) or vehicle control for 24 to 72 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no compound activity | - Inactive compound.- Suboptimal concentration.- Cell line is resistant.- Incorrect assay conditions. | - Verify the purity and integrity of PU-H71.- Perform a dose-response curve with a wider concentration range.- Test a different, sensitive cell line as a positive control.- Optimize incubation time and other assay parameters. |
| Poor solubility in media | - PU-H71 precipitating out of solution. | - Ensure the final DMSO concentration is below 0.5%.- Prepare fresh dilutions from the DMSO stock for each experiment.- Briefly vortex or sonicate the diluted solution before adding it to the cells. |
| High background in assays | - DMSO toxicity.- Contamination. | - Titrate the DMSO concentration to determine the maximum tolerable level for your cells.- Maintain sterile technique throughout the experiment. |
| Inconsistent results | - Variation in cell seeding density.- Inconsistent incubation times.- Instability of PU-H71 in media. | - Ensure accurate and consistent cell counting and seeding.- Standardize all incubation periods.- Prepare fresh PU-H71 dilutions for each experiment. |
| Unexpected off-target effects | - High concentration of PU-H71. | - Use the lowest effective concentration determined from your dose-response studies.- Investigate potential off-target effects by examining pathways not directly related to HSP90. |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 5. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of a novel organo-soluble chitosan grafted polycaprolactone copolymer for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Common off-target effects of PU-11
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing PU-11, a purine-scaffold Hsp90 inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to navigate potential experimental challenges, with a focus on understanding and identifying off-target effects.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may be encountered during experiments with this compound and related purine-scaffold Hsp90 inhibitors.
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution |
| 1. Why are my non-cancerous/control cells showing high levels of cytotoxicity? | While purine-scaffold Hsp90 inhibitors like PU-H71 show selectivity for cancer cells, high concentrations can still be toxic to normal cells.[1] | - Perform a dose-response curve to establish the optimal therapeutic window for your specific cell lines. - Reduce the incubation time with this compound. - Confirm the identity and health of your control cell line. |
| 2. I am not observing a decrease in the levels of my target Hsp90 client protein. | - Insufficient concentration or duration of this compound treatment. - The protein of interest may not be a primary Hsp90 client in your experimental model. - The rate of protein synthesis may be compensating for degradation. - Impaired ubiquitin-proteasome system. | - Increase the concentration of this compound and/or extend the treatment duration (e.g., 24-48 hours). - Verify that your protein is a known Hsp90 client. - As a control, co-treat with a protein synthesis inhibitor like cycloheximide to confirm degradation. - Use a proteasome inhibitor (e.g., MG132) as a positive control to ensure the proteasome is functional. |
| 3. I see a significant increase in Hsp70 and Hsp27 expression. Is this an off-target effect? | This is a well-documented on-target effect. Inhibition of Hsp90 activates Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins as part of the cellular stress response. | - This is an expected pharmacodynamic marker of Hsp90 inhibition. - Monitor Hsp70/Hsp27 levels by Western blot to confirm target engagement. |
| 4. How can I be sure the observed phenotype is due to Hsp90 inhibition and not an off-target kinase effect? | While some Hsp90 inhibitors have shown off-target kinase activity, this is not a general property of all Hsp90 inhibitors. Purine-scaffold inhibitors are generally considered to be highly selective for Hsp90. | - Perform a rescue experiment by overexpressing a drug-resistant Hsp90 mutant. - Use a structurally different Hsp90 inhibitor to see if it recapitulates the phenotype. - Refer to the kinase selectivity data provided in this guide. If your phenotype is driven by a kinase not significantly inhibited by purine-scaffold Hsp90 inhibitors, it is likely an on-target Hsp90-mediated effect. |
II. Understanding Off-Target Effects of this compound
This compound is a purine-scaffold inhibitor that targets the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90). Its primary on-target effect is the inhibition of Hsp90's chaperone function, leading to the degradation of Hsp90 client proteins. Many of these client proteins are kinases and transcription factors that are crucial for cancer cell survival and proliferation.
On-Target Effects Mediated by Hsp90 Client Protein Degradation:
The inhibition of Hsp90 by this compound is expected to downregulate the levels of numerous client proteins. The following table summarizes key client proteins and the signaling pathways affected.
| Client Protein Category | Examples | Signaling Pathway Affected |
| Receptor Tyrosine Kinases | EGFR, HER2 | MAPK, PI3K/Akt |
| Non-Receptor Tyrosine Kinases | c-Met | PI3K/Akt, MAPK |
| Serine/Threonine Kinases | Akt, Raf-1, CDK4 | PI3K/Akt, MAPK, Cell Cycle |
| Transcription Factors | p53 (mutant), HIF-1α | Apoptosis, Hypoxia Response |
Off-Target Kinase Inhibition Profile:
Direct off-target inhibition of kinases is a potential concern with any kinase inhibitor. However, studies on purine-scaffold Hsp90 inhibitors suggest a high degree of selectivity for Hsp90. While a comprehensive kinome scan for this compound-trans is not publicly available, data from a study on several other Hsp90 inhibitors, including the purine-scaffold inhibitor PU-H71, showed no significant activity against a panel of 16 kinases. This suggests that off-target kinase effects may not be a primary concern for this class of compounds.
For the purpose of this guide, and in the absence of specific data for this compound-trans, we present the findings for a panel of Hsp90 inhibitors against 16 kinases. It is important to note that these compounds are structurally different from this compound and their profiles may not be directly comparable.
Table 1: Selectivity Data for Various Hsp90 Inhibitors Against a 16-Kinase Panel
| Kinase | Ganetespib (% Inhibition at 1µM) | Luminespib (% Inhibition at 1µM) | PU-H71 & other purine derivatives (% Inhibition at 10µM) |
| ABL1 | >50 | <50 | Not significant |
| Aurora A | >50 | <50 | Not significant |
| CDK1 | >50 | <50 | Not significant |
| CHEK1 | >50 | <50 | Not significant |
| FLT3 | >50 | >50 | Not significant |
| LYN B | <50 | >50 | Not significant |
| ... (and 10 other kinases) | ... | ... | Not significant |
This table is a summary based on a study by O'Donnell et al. (2021) and is intended for illustrative purposes. "Not significant" indicates that the study found no noteworthy inhibition by the tested purine-scaffold Hsp90 inhibitors against the kinase panel.
III. Experimental Protocols
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is to assess the on-target activity of this compound by measuring the degradation of known Hsp90 client proteins.[2][3][4]
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-CDK4, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with desired concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cytotoxicity Assay
This protocol is to determine the cytotoxic effects of this compound on cell viability.[5][6][7]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot cell viability against this compound concentration and calculate the IC50 value using a non-linear regression curve fit.
IV. Visualizations
Caption: Mechanism of this compound action and cellular response.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity Assay Protocol [protocols.io]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Small Molecule Inhibitor Toxicity in Cell Lines
This guide provides troubleshooting advice and answers to frequently asked questions regarding cytotoxicity observed with small molecule inhibitors during in vitro experiments.
Disclaimer: The compound "PU-11" is not unambiguously identified in the current scientific literature. This guide will use the well-characterized HSP90 inhibitor, PU-H71 , as a primary example due to its nominal similarity and the availability of extensive data on its cytotoxic effects. The principles and methods described here are broadly applicable to other small molecule inhibitors used in research.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter when working with cytotoxic compounds.
| Question/Problem | Potential Cause | Suggested Solution |
| 1. Why am I observing excessive and non-specific cell death even at presumed therapeutic concentrations? | 1. Incorrect Dosage: The concentration used may be too high for your specific cell line. 2. Cell Line Sensitivity: The cell line may be exceptionally sensitive to the compound's mechanism or off-target effects. 3. Compound Instability: The compound may have degraded, leading to unknown effects. 4. Off-Target Effects: The compound may be hitting unintended cellular targets. | 1. Perform a Dose-Response Curve: Titrate the compound over a wide concentration range (e.g., from nanomolar to high micromolar) to determine the precise IC50 value for your cell line.[1] 2. Reduce Incubation Time: Shorter exposure times may achieve the desired biological effect with less toxicity. 3. Verify Compound Integrity: Use a fresh stock of the compound and protect it from light and repeated freeze-thaw cycles. 4. Consult Literature for Sensitivity: Check if your cell line is known to be sensitive. For instance, glioma and certain AML cell lines are highly sensitive to PU-H71, while normal human astrocytes are not.[1][2] |
| 2. My results for cytotoxicity (e.g., IC50 values) are highly variable between experiments. What's causing this? | 1. Inconsistent Cell Health/Density: Variations in cell confluency, passage number, or overall health can significantly alter results.[3] 2. Mycoplasma Contamination: This common, often undetected contamination can alter cellular responses to drugs.[4] 3. Inconsistent Compound Preparation: Inaccurate dilutions or using old stock solutions can lead to variability. | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed a precise number of cells and ensure confluency is consistent at the start of each experiment.[4] 2. Regular Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination. 3. Prepare Fresh Dilutions: Prepare fresh serial dilutions of the compound from a master stock for each experiment. Avoid storing highly diluted solutions. |
| 3. The IC50 value I determined is very different from what is reported in the literature. Why? | 1. Different Viability Assays: Assays based on metabolic activity (e.g., MTT, MTS) can yield different results than those measuring ATP content (e.g., CellTiter-Glo) or membrane integrity. 2. Variation in Cell Lines: Cell line identity can drift over time, or there may be subtype differences between labs. 3. Different Incubation Times: The duration of compound exposure is critical. PU-H71's effects, for example, are often measured after 72 hours to allow for downstream effects like apoptosis to manifest.[1][5] | 1. Use Orthogonal Assays: Confirm your results using a second, mechanistically different cell viability assay. 2. Cell Line Authentication: If possible, use STR profiling to confirm the identity of your cell line. 3. Optimize Incubation Time: Ensure your incubation time is appropriate for the compound's mechanism of action. For inhibitors of chaperone proteins like HSP90, a 72-hour incubation is common.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PU-H71, and how does it cause toxicity?
A1: PU-H71 is a potent inhibitor of Heat Shock Protein 90 (HSP90).[2] HSP90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth and survival, including EGFR, MAPK, and AKT.[5] By inhibiting HSP90, PU-H71 leads to the degradation of these client proteins, which in turn disrupts multiple pro-survival signaling pathways. This disruption ultimately induces programmed cell death (apoptosis) and cell cycle arrest, which is the basis of its therapeutic action against cancer cells.[1][2]
Q2: How do I select an appropriate concentration of an inhibitor to use in my experiments?
A2: The optimal concentration depends on the goal of your experiment.
-
For Cytotoxicity Studies: You must perform a dose-response assay (see Protocol 1) to determine the IC50 value, which is the concentration that inhibits 50% of cell viability.
-
For Mechanistic Studies (non-cytotoxic): To study the effects of the compound on a pathway without inducing widespread cell death, use a concentration significantly below the IC50 value (e.g., IC20 or lower). This allows you to observe specific molecular effects before the cells initiate apoptosis.
Q3: What are some general strategies to reduce a compound's toxicity while still observing its intended biological effect?
A3:
-
Optimize Concentration and Time: This is the most critical step. Use the lowest effective concentration for the shortest time necessary.
-
Use Combination Therapy: In some cases, combining the inhibitor with another agent can produce a synergistic effect, allowing you to use a lower, less toxic concentration of each.[1]
-
Consider Serum Concentration: The percentage of serum in your culture media can influence a compound's bioavailability and toxicity. Test different serum concentrations to see if it modulates the effect.
-
Select the Right Cell Line: If your goal is to study a specific pathway, choose a cell line where that pathway is active but that is not overly sensitive to the compound's cytotoxic effects. Normal cells, like NHAs, are over 6-30 times less sensitive to PU-H71 than sensitive glioma cell lines.[1]
Q4: How can I confirm that the cell death I'm observing is due to apoptosis?
A4: You can confirm apoptosis using several methods. The most common is flow cytometry with Annexin V and Propidium Iodide (PI) staining (see Protocol 2). Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptosis or necrosis). Treatment with PU-H71 has been shown to significantly increase the population of Annexin V-positive cells in a dose- and time-dependent manner.[1][5] Another method is to perform a Western blot to detect cleaved PARP, a well-established marker of apoptosis.[1]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The tables below summarize reported IC50 values for PU-H71 in various cancer and normal cell lines after 72 hours of treatment.
Table 1: IC50 Values of PU-H71 in Glioma Cell Lines and Normal Human Astrocytes (NHAs)
| Cell Line | Type | IC50 (µM) | Reference |
| GSC11, GSC23, GSC272, etc. | Glioma Stem-like Cells | 0.1 - 0.5 | [1][5] |
| LN229, T98G, U251-HF | Glioma Cell Lines | 0.1 - 0.5 | [1][5] |
| GSC20 | Glioma Stem-like Cells | 1.5 | [1][5] |
| NHA | Normal Human Astrocytes | 3.0 | [1][5] |
Table 2: Sensitivity of Acute Myeloid Leukemia (AML) Cell Lines to PU-H71
| Cell Line | Key Mutation | Sensitivity | Reference |
| MOLM-13 | FLT3-ITD | High | [2] |
| MV4-11 | FLT3-ITD | High | [2] |
| M0-91 | - | High | [2] |
Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability (MTS) Assay
This protocol describes how to measure the dose-dependent effect of an inhibitor on cell viability.
-
Cell Seeding: Seed cells in a 96-well, tissue culture-treated clear plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the inhibitor (e.g., PU-H71) in culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. This will bring the compound to a 1x final concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTS Reagent Addition: Add MTS reagent (or a similar metabolic reagent like WST) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, 5% CO2, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data by setting the vehicle-only control wells to 100% viability. Plot the normalized viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Quantifying Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the inhibitor at various concentrations (e.g., 0.25 µM and 1.0 µM PU-H71) and a vehicle control for the desired time (e.g., 48 or 72 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells from each condition and centrifuge to form a pellet.
-
Washing: Wash the cell pellets once with cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately after incubation.
-
Data Analysis:
-
Live Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Simplified signaling pathway of the HSP90 inhibitor PU-H71.
Caption: Experimental workflow for determining compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PU-11 Experimental Variability
Welcome to the technical support center for researchers utilizing PU.1 inhibitors, colloquially referred to as "PU-11" in some contexts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability when working with these small molecule inhibitors. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is often a shorthand reference to small molecule inhibitors of the transcription factor PU.1. A well-characterized example is PU-1-IN-1 (also known as Compound A11) , which has an IC50 of 2 nM for PU.1.[1] These inhibitors, including compounds like DB1976, DB2115, and DB2313, function as allosteric inhibitors. They bind to the minor groove of DNA at AT-rich sequences flanking the PU.1 binding motif, which in turn disrupts the interaction of PU.1 with the major groove of DNA and inhibits its transcriptional activity.[2][3][4]
Q2: Why am I observing high variability in cell viability assays with PU.1 inhibitors?
A2: High variability in cell viability assays can stem from several factors:
-
Compound Solubility and Stability: PU.1 inhibitors, particularly the heterocyclic diamidine series (e.g., DB1976), can have limited aqueous solubility and stability in cell culture media.[4] It is crucial to prepare fresh stock solutions and dilute them in pre-warmed media immediately before use. For troubleshooting, consider assessing compound stability in your specific media over the time course of your experiment.
-
Cell Line Specificity: The effects of PU.1 inhibition are highly dependent on the cellular context and the basal expression level of PU.1. For instance, AML cell lines with low PU.1 levels (e.g., MOLM13, Kasumi-1) are more sensitive to further PU.1 inhibition compared to those with higher PU.1 levels (e.g., THP1).[3][5]
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can exhibit off-target effects, leading to cytotoxicity that is independent of PU.1 inhibition. It is essential to perform dose-response experiments to identify a concentration range that is both effective and specific.[6]
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all contribute to experimental variability. Standardizing these parameters is critical for reproducible results.
Q3: My PU.1 inhibitor is not showing the expected effect on downstream target gene expression. What could be the reason?
A3: Several factors can contribute to a lack of effect on downstream targets:
-
Suboptimal Compound Concentration or Treatment Duration: The kinetics of PU.1 inhibition and its impact on downstream gene expression can vary. A time-course experiment is recommended to determine the optimal treatment duration.
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the cells or could be actively transported out.
-
Compensatory Mechanisms: Cells may activate compensatory signaling pathways that mask the effect of PU.1 inhibition.
-
Incorrect Assessment of Downstream Targets: Ensure that the chosen downstream markers are indeed regulated by PU.1 in your specific cell model.
Q4: How can I confirm that my inhibitor is engaging with the PU.1 target in my cells?
A4: Target engagement can be confirmed using several methods:
-
Chromatin Immunoprecipitation (ChIP): A ChIP assay can directly measure the binding of PU.1 to the promoter regions of its target genes. A successful inhibition should result in a decrease in PU.1 occupancy at these sites.
-
Reporter Assays: A luciferase reporter construct driven by a promoter containing PU.1 binding sites can be used to functionally assess the inhibition of PU.1 transcriptional activity.[5][7]
Data Presentation
Table 1: In Vitro Efficacy of PU.1 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Inhibitor | Cell Line | IC50 | Assay Type | Reference |
| DB2115 | PU.1 URE-/- AML | 3.4 µM | Cell Viability | [3] |
| DB2313 | PU.1 URE-/- AML | 4.8 µM | Cell Viability | [3] |
| DB1976 | PU.1 URE-/- AML | > 5 µM | Cell Viability | [3] |
| Silvestrol | MV4-11 (FLT3-ITD) | 2.7 nM | Cell Viability (MTS) | [8] |
| Silvestrol | THP-1 (FLT3-wt) | 3.8 nM | Cell Viability (MTS) | [8] |
Table 2: Effects of PU.1 Inhibition on Downstream Cellular Processes in AML
| Inhibition Method | Cell Line/Model | Observed Effect | Quantitative Change | Reference |
| shRNA-mediated PU.1 knockdown | Primary human AML cells | Decreased viable cells | Mean decrease of 18-74% | [5] |
| shRNA-mediated PU.1 knockdown | Primary human AML cells | Decreased colony formation | Mean decrease of 27-60% | [5] |
| DB2313 Treatment | Primary human AML cells | Decreased viable cells | Mean decrease of 72% | [3] |
| DB2313 Treatment | Primary human AML cells | Decreased clonogenic capacity | Mean decrease of 60% | [3] |
| DB2313 Treatment | B16-OVA melanoma tumors | Increased CD4+ T cells | Not specified | [9] |
| DB2313 Treatment | B16-OVA melanoma tumors | Increased CD8+ T cells | Not specified | [9] |
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay for PU.1 Binding
This protocol is adapted from standard ChIP procedures and can be optimized for specific cell types.[3][10][11]
Materials:
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., 5 mM PIPES, 85 mM KCl, 0.5% NP-40, with protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)
-
Protein A/G magnetic beads
-
Anti-PU.1 antibody (ChIP-grade)
-
IgG control antibody
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer.
-
Nuclear Lysis and Sonication: Isolate nuclei and lyse with Nuclear Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Dilute the sheared chromatin in ChIP Dilution Buffer. Pre-clear with Protein A/G beads. Incubate overnight at 4°C with anti-PU.1 antibody or IgG control.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for known PU.1 target gene promoters.
Protocol 2: Luciferase Reporter Assay for PU.1 Transcriptional Activity
This protocol is a general guideline for using a dual-luciferase reporter system.[7][12][13]
Materials:
-
PU.1 responsive firefly luciferase reporter plasmid
-
Control Renilla luciferase plasmid
-
Transfection reagent
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the PU.1 responsive firefly luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24-48 hours, treat the cells with the PU.1 inhibitor or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: a. Add the firefly luciferase substrate to the cell lysate and measure the luminescence. b. Add the Stop & Glo reagent (which quenches the firefly luciferase and contains the substrate for Renilla luciferase) and measure the Renilla luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Protocol 3: Flow Cytometry for Myeloid Differentiation Markers
This protocol outlines the general steps for staining cells with fluorescently labeled antibodies against myeloid differentiation markers.[4][12][14]
Materials:
-
FACS Buffer (PBS with 1-2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD11b, anti-CD68)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with FACS buffer.
-
Antibody Staining: Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies and incubate for 20-30 minutes on ice in the dark. Include an isotype control for each antibody.
-
Washes: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells expressing the myeloid differentiation markers.
Mandatory Visualization
Caption: PU.1 Signaling Pathway and Mechanism of Inhibition.
Caption: Workflow for studying PU.1 inhibitors.
Caption: Troubleshooting experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. A Guide to Flow Cytometry Markers [bdbiosciences.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of PPI-1011
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of PPI-1011, a synthetic ether lipid plasmalogen precursor.
Frequently Asked Questions (FAQs)
Q1: What is PPI-1011 and what are its key chemical properties?
PPI-1011 is a synthetic, orally bioavailable plasmalogen precursor.[1][2] It is designed to bypass the peroxisomal portion of the plasmalogen biosynthetic pathway.[1] The molecule features a glycerol backbone with a 16-carbon saturated fatty alcohol linked by an ether bond at the sn-1 position, docosahexaenoic acid (DHA) at the sn-2 position, and lipoic acid at the sn-3 position.[1][3] The lipoic acid moiety enhances the molecule's stability for long-term storage.[3]
Q2: What is the expected oral bioavailability of PPI-1011?
Studies in rabbits have demonstrated that PPI-1011 is orally bioavailable, leading to an increase in circulating levels of unesterified DHA and DHA-containing plasmalogens.[4] A study in Sprague-Dawley rats showed that over 50% of the administered dose was absorbed by the body.[3] A Phase I clinical trial in healthy adults also confirmed that single oral doses of PPI-1011 resulted in dose-dependent increases in the target ethanolamine plasmalogen.[1]
Q3: What happens to PPI-1011 after oral administration?
Following oral administration, PPI-1011 is not detected in the plasma, suggesting rapid metabolism in the gut.[4] The lipoic acid at the sn-3 position is quickly cleaved by gut lipases.[4] The resulting alkyl-diacyl-glycerol is then absorbed and converted into target plasmalogens.
Q4: What are the main challenges in formulating PPI-1011 for oral delivery?
While PPI-1011 is designed for oral bioavailability, optimizing its formulation to ensure consistent and maximal absorption can be challenging. As a lipid-based compound, its solubility in aqueous environments is limited. Therefore, formulation strategies often focus on enhancing its dispersion and absorption in the gastrointestinal tract.
Troubleshooting Guide
Issue 1: Low or variable plasma concentrations of PPI-1011 metabolites.
Possible Cause 1: Inefficient release from the delivery vehicle.
-
Troubleshooting Tip: Ensure the formulation strategy is appropriate for a lipid-based compound. Consider using self-emulsifying drug delivery systems (SEDDS), which can improve the dissolution and absorption of lipophilic drugs by forming fine emulsions or microemulsions in the gastrointestinal tract.
Possible Cause 2: Degradation in the gastrointestinal tract.
-
Troubleshooting Tip: While the lipoic acid moiety provides stability, consider the overall stability of the formulation. Encapsulation in hard or soft gelatin capsules can protect the compound from the harsh environment of the stomach.
Possible Cause 3: Interspecies variability in metabolism.
-
Troubleshooting Tip: Be aware that metabolic rates and pathways can differ between animal models (e.g., rabbits, rats) and humans.[3][4] When translating preclinical findings, it is crucial to consider these potential differences.
Issue 2: Poor dose-response relationship observed in vivo.
Possible Cause 1: Saturation of absorption mechanisms.
-
Troubleshooting Tip: The absorption of lipid-based compounds can be a saturable process. Investigate a wider range of doses to identify the linear range of absorption. If saturation is observed, consider alternative delivery routes or formulation strategies that utilize different absorption pathways.
Possible Cause 2: Food effects on absorption.
-
Troubleshooting Tip: The presence of food, particularly high-fat meals, can significantly influence the absorption of lipophilic drugs. Conduct studies in both fasted and fed states to characterize the effect of food on the bioavailability of your PPI-1011 formulation.
Data Presentation
Table 1: Summary of Preclinical and Clinical Pharmacokinetic Data for PPI-1011
| Parameter | Species | Dose | Key Findings | Reference |
| Bioavailability | Rabbit | Oral | Orally bioavailable, augmenting circulating levels of unesterified DHA and DHA-containing plasmalogens. | [4] |
| Absorption | Rat | 100 mg/kg (single oral dose) | Over 50% of the compound-associated radioactivity was absorbed. | [3] |
| Peak Plasma Levels | Rat | 100 mg/kg (single oral dose) | Peak levels of radioactivity were observed between 6 and 12 hours. | [3] |
| Half-life (t1/2) | Rat | 100 mg/kg (single oral dose) | The mean half-life of total radioactivity was 40 hours. | [3] |
| Excretion | Rat | 100 mg/kg (single oral dose) | ~40% excreted in feces, ~2.5% in urine, and ~10% in expired air within 24 hours. | [3] |
| Dose-Response | Human | 10-100 mg/kg (single oral dose) | Dose-dependent increases in the target ethanolamine plasmalogen. | [1] |
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability in a Rabbit Model (Adapted from[4])
-
Animal Model: New Zealand white rabbits.
-
Formulation: PPI-1011 administered in hard gelatin capsules.
-
Dosing: Oral gavage.
-
Blood Sampling: Collect blood samples from the marginal ear vein at pre-dose and various time points post-dose (e.g., 0, 1, 3, 6, 12, 24, 48 hours).
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Analytical Method: Analyze plasma samples for levels of DHA and DHA-containing plasmalogens using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of PPI-1011 in a rabbit model.
Caption: Proposed metabolic pathway of orally administered PPI-1011.
References
- 1. First‐In‐Human Safety, Tolerability, and Pharmacokinetics of PPI‐1011, a Synthetic Plasmalogen Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer's — MED-LIFE DISCOVERIES [med-life.ca]
- 3. frontiersin.org [frontiersin.org]
- 4. Oral bioavailability of the ether lipid plasmalogen precursor, PPI-1011, in the rabbit: a new therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PU-11 Resistance Mechanisms in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to PU-11 and other HSP90 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90). Its mechanism of action involves binding to the ATP-binding site in the N-terminus of HSP90, which inhibits its chaperone function.[1] This leads to the destabilization and subsequent proteasomal degradation of numerous HSP90 client proteins, many of which are oncoproteins critical for cancer cell survival, proliferation, and metastasis.[1][2][3] By disrupting these signaling pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells.[4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to HSP90 inhibitors like this compound can be multifactorial, arising from both intrinsic and acquired mechanisms.[5][6] The most commonly observed mechanisms include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) or Multidrug Resistance-associated Protein 1 (MRP-1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][7]
-
Induction of the heat shock response: Inhibition of HSP90 can trigger a cellular stress response, leading to the upregulation of other chaperones like HSP70 and HSP27. These chaperones can have pro-survival functions and compensate for the loss of HSP90 activity, thereby conferring resistance.[5]
-
Alterations in HSP90 or its co-chaperones:
-
Mutations in HSP90: Genetic mutations in the HSP90 gene (HSP90AA1 or HSP90AB1) can alter the drug-binding pocket, reducing the affinity of this compound for its target.[7]
-
Changes in co-chaperone levels: Altered expression of HSP90 co-chaperones, such as p23 or Aha1, can modulate HSP90 activity and its sensitivity to inhibitors.[5]
-
-
Activation of alternative survival pathways: Cancer cells can adapt to HSP90 inhibition by rewiring their signaling networks and activating compensatory survival pathways that are not dependent on HSP90 client proteins.[6][8]
Q3: Are there known mutations in HSP90 that confer resistance to this compound?
Yes, specific mutations in the N-terminal ATP-binding domain of HSP90α (HSP90AA1) have been identified in cancer cell lines with acquired resistance to the PU-H71 inhibitor, a compound closely related to this compound. For example, a Y142N substitution has been shown to reduce the inhibitory effect of the drug.[7]
Q4: Can this compound be used in combination with other anti-cancer agents to overcome resistance?
Yes, combination therapy is a promising strategy to enhance the efficacy of HSP90 inhibitors and overcome resistance.[9][10] this compound and other HSP90 inhibitors have shown synergistic or additive effects when combined with:
-
Chemotherapeutic agents: (e.g., paclitaxel, gemcitabine, cisplatin) by sensitizing cancer cells and inhibiting DNA repair mechanisms.[9][10]
-
Targeted therapies: (e.g., HER2 inhibitors like trastuzumab, ALK inhibitors) by promoting the degradation of the target oncoproteins.[9][10][11]
-
Proteasome inhibitors: (e.g., bortezomib) by inducing an overwhelming accumulation of misfolded proteins.[9]
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments investigating this compound resistance.
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell line instability or heterogeneity | Ensure you are using a low-passage, authenticated cell line. Consider single-cell cloning to establish a homogenous population. |
| Variability in cell seeding density | Optimize and strictly adhere to the cell seeding protocol. Ensure even cell distribution in multi-well plates. |
| Inaccurate drug concentration | Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify the concentration of the stock solution. |
| Incorrect incubation time | Perform a time-course experiment to determine the optimal incubation time for your specific cell line. |
| Reagent or equipment issues | Check the expiration dates of all reagents (e.g., MTT, resazurin). Ensure plate readers are calibrated and functioning correctly. |
Issue 2: No significant degradation of known HSP90 client proteins (e.g., AKT, c-RAF) upon this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration or treatment time | Perform a dose-response and time-course experiment. Collect samples at multiple time points (e.g., 6, 12, 24, 48 hours) and test a range of this compound concentrations around the expected IC50 value. |
| Poor antibody quality for Western blotting | Validate your primary antibodies using positive and negative controls. Test different antibody dilutions. |
| Inefficient protein extraction or degradation | Use appropriate lysis buffers containing protease and phosphatase inhibitors. Process samples quickly and on ice to prevent protein degradation. |
| Cell line has intrinsic resistance | The specific client proteins in your cell line might not be highly dependent on HSP90, or the cells may have compensatory mechanisms. Investigate the expression of resistance-related proteins like P-gp. |
Issue 3: Failure to establish a this compound resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high | Start with a lower, sub-lethal concentration of this compound and gradually increase the dose over several weeks or months. This allows for the selection and expansion of resistant clones. |
| Insufficient treatment duration | The development of acquired resistance can be a lengthy process. Continue the selection pressure for an extended period. |
| Cell line is highly sensitive and undergoes apoptosis before resistance can develop | Try a different cancer cell line that may have a greater intrinsic capacity to develop resistance. |
Quantitative Data Summary
Table 1: Experimentally Determined Resistance Mechanisms to the HSP90 Inhibitor PU-H71 in KRAS Mutant Cancer Cell Lines.
| Cell Line | Cancer Type | Resistance Mechanism | Method of Identification |
| A549-R | Lung Adenocarcinoma | Amplification of ABCB1 gene and overexpression of MDR1 (P-gp) | Gene expression analysis, Western blotting |
| SW480-R | Colorectal Cancer | Amplification of ABCB1 gene and overexpression of MDR1 (P-gp) | Gene expression analysis, Western blotting |
| MDA-MB-231-R | Triple-Negative Breast Cancer | HSP90AA1 c.T464A mutation (p.Y142N) | Sanger sequencing of HSP90AA1 and HSP90AB1 exons |
Data summarized from a study on acquired resistance to PU-H71.[7]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours (or a pre-determined optimal time) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
2. Western Blotting for HSP90 Client Protein Degradation
This protocol is for assessing the effect of this compound on the protein levels of HSP90 clients.
-
Cell Lysis: Treat cells with this compound at various concentrations and for different durations. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the HSP90 client protein of interest (e.g., AKT, c-RAF, HER2) overnight at 4°C. Also probe for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein levels.
Visualizations
Caption: Mechanism of this compound action on the HSP90 chaperone cycle.
Caption: Overview of key resistance mechanisms to this compound in cancer cells.
Caption: A logical workflow for investigating this compound resistance.
References
- 1. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 3. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Drug resistance in cancer: molecular mechanisms and emerging treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. HSP90 inhibitors for cancer therapy and overcoming drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor response to PU-11 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PU-11, a novel purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90).
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Suboptimal reduction in cancer cell viability after this compound treatment.
-
Question: We are treating HER2-positive breast cancer cells (SK-BR-3) with this compound, but the MTT assay results show a smaller than expected decrease in cell viability. The IC50 value is significantly higher than the literature suggests. What could be the cause?
-
Answer: A suboptimal response to this compound in sensitive cell lines can stem from several factors. First, ensure the correct preparation and storage of this compound, as the compound's stability can affect its potency. Second, confirm the cell line's identity and HER2 status, as misidentification or contamination can lead to unexpected results. It is also crucial to verify the seeding density and metabolic activity of your cells, as these can influence the outcome of viability assays.[1] Finally, consider the possibility of acquired resistance, even in previously sensitive lines.
To troubleshoot, we recommend the following steps:
-
Confirm this compound Potency: Test the current batch of this compound on a different, highly sensitive cell line to verify its activity.
-
Cell Line Authentication: Perform STR profiling to confirm the identity of your SK-BR-3 cells.
-
Optimize Assay Conditions: Titrate cell seeding density and incubation times for the MTT assay to ensure you are in the linear range of the assay.[1]
-
Investigate Resistance: If the above steps do not resolve the issue, proceed to the troubleshooting steps for potential resistance mechanisms outlined below.
-
Issue 2: Lack of HSP90 client protein degradation observed on Western blot.
-
Question: After treating our cells with this compound for 24 hours, our Western blot analysis does not show the expected degradation of HSP90 client proteins like HER2 and AKT. What could be the problem?
-
Answer: The absence of client protein degradation is a key indicator of a poor response to this compound.[2][3] This can be due to issues with the experimental setup or cellular resistance mechanisms.
Here is a systematic approach to troubleshoot this issue:
-
Experimental Workflow for Troubleshooting Protein Degradation:
-
Verify Western Blot Protocol: Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation during sample preparation. [4][5]Confirm that your primary antibodies for HER2 and AKT are validated and working correctly.
-
Confirm this compound Target Engagement: It's crucial to determine if this compound is binding to HSP90 in your cells. A co-immunoprecipitation (Co-IP) experiment can be performed to assess the interaction between HSP90 and its client proteins in the presence and absence of this compound. A successful this compound treatment should disrupt this interaction. [6][7][8] 3. Investigate Cellular Resistance: If target engagement is confirmed but client proteins are not degraded, the cells may have developed resistance. [9][10]Potential mechanisms include the upregulation of compensatory chaperones or the activation of alternative survival pathways. [11] Issue 3: Acquired resistance to this compound after prolonged treatment.
-
-
Question: Our cell line, initially sensitive to this compound, has developed resistance after several passages in the presence of the drug. How can we understand and overcome this?
-
Answer: Acquired resistance to HSP90 inhibitors is a known phenomenon. [9][12]The primary mechanisms often involve the cell adapting to the stress induced by HSP90 inhibition.
-
Common Mechanisms of Acquired Resistance:
Mechanism Description Suggested Verification Method Heat Shock Response (HSR) Induction Inhibition of HSP90 can activate Heat Shock Factor 1 (HSF1), leading to the upregulation of pro-survival chaperones like HSP70 and HSP27, which can compensate for HSP90 inhibition. [9][11][13] Western blot for HSP70 and HSP27 expression levels. Drug Efflux Pump Upregulation Overexpression of multidrug resistance proteins like P-glycoprotein (P-gp) can actively pump this compound out of the cell, reducing its effective intracellular concentration. [9] qRT-PCR or Western blot for ABCB1 (P-gp) expression. Functional assays with efflux pump inhibitors. Activation of Bypass Signaling Pathways Cells may activate alternative survival pathways (e.g., PI3K/AKT or MAPK) to circumvent the effects of HSP90 inhibition. [10][11] Phospho-protein arrays or Western blot for key phosphorylated signaling proteins (e.g., p-AKT, p-ERK). -
Strategies to Overcome Resistance:
Strategy Rationale Example Combination Therapy Targeting a resistance mechanism directly can re-sensitize cells to this compound. Combine this compound with an HSP70 inhibitor or a PI3K inhibitor. [11] Switching to a Structurally Different HSP90 Inhibitor Resistance to one class of HSP90 inhibitor may not confer resistance to another if the mechanism is related to drug efflux. [10][12] Test the efficacy of a non-purine scaffold HSP90 inhibitor.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic small molecule that competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90. [2][14][15]This inhibition locks the HSP90 chaperone in an inactive conformation, preventing it from stabilizing its "client" proteins. [16]Many of these client proteins are oncoproteins critical for cancer cell growth and survival, such as HER2, AKT, and RAF-1. [17][18]Without HSP90's support, these client proteins are targeted for ubiquitination and subsequent degradation by the proteasome, leading to cell cycle arrest and apoptosis. [2][14][15]
-
This compound Signaling Pathway:
Caption: this compound inhibits the HSP90 chaperone cycle.
Q2: Which cell lines are recommended as positive and negative controls for this compound treatment?
A2: For HER2-positive breast cancer studies, we recommend the following:
-
Positive Control (Sensitive): SK-BR-3 and BT-474 cells, which are known to be HER2-amplified and highly dependent on HSP90 for HER2 stability. [17][19]* Negative Control (Less Sensitive): MDA-MB-231 (triple-negative breast cancer) or non-cancerous cell lines like MCF-10A. While MDA-MB-231 may show some response, it is generally less sensitive than HER2+ lines. [20]
-
Comparative IC50 Values for this compound:
| Cell Line | Subtype | Expected this compound IC50 (nM) |
| SK-BR-3 | HER2+ | 50 - 100 |
| BT-474 | HER2+ | 70 - 150 |
| MDA-MB-231 | Triple-Negative | > 500 |
| SK-BR-3-PR | This compound Resistant | > 1000 |
Q3: What are the key HSP90 client proteins I should monitor in HER2-positive breast cancer models?
A3: In the context of HER2-positive breast cancer, the most critical client proteins to monitor via Western blot following this compound treatment are:
-
Primary Target: HER2 (ErbB2) - Its degradation is a primary indicator of drug efficacy. [17][19]* Downstream Effectors:
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS) [1] * Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) [1]* Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, protected from light.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Western Blot for Client Protein Degradation
This protocol is to assess the levels of HSP90 client proteins after this compound treatment.
-
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors [5][21] * BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified time (e.g., 24 hours).
-
Place plates on ice, aspirate the medium, and wash twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. [21] 5. Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply ECL substrate. Capture the chemiluminescent signal.
-
Analyze band intensities, normalizing to a loading control like GAPDH.
-
3. Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol is to determine if this compound disrupts the interaction between HSP90 and a client protein (e.g., HER2).
-
Materials:
-
100 mm cell culture dishes
-
Non-denaturing Co-IP Lysis Buffer (e.g., 1% NP-40 based buffer with inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-HSP90)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot (e.g., anti-HSP90, anti-HER2)
-
-
Procedure:
-
Grow cells in 100 mm dishes and treat with this compound or vehicle for a short duration (e.g., 4-6 hours).
-
Lyse cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions. [6][22] 3. Pre-clear the lysate by incubating with magnetic beads for 1 hour to reduce non-specific binding. [8] 4. Incubate the pre-cleared lysate with the anti-HSP90 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove unbound proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blot, probing for both HSP90 (to confirm successful IP) and HER2 (to assess co-immunoprecipitation). A reduced HER2 signal in the this compound treated sample indicates disruption of the HSP90-HER2 interaction.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2bscientific.com [2bscientific.com]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 16. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heat Shock Protein 90 (Hsp90) Expression and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Breast cancer and HSP90 inhibitors: is there a role beyond the HER2-positive subtype? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. benchchem.com [benchchem.com]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Refining PU-H71 Delivery Methods for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the HSP90 inhibitor, PU-H71, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is PU-H71 and what is its mechanism of action?
PU-H71 is a potent, synthetic, purine-scaffold inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3][4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell survival, proliferation, and metastasis.[1][2][3][4][5] PU-H71 binds with high affinity to the ATP-binding site in the N-terminal domain of HSP90, leading to the degradation of these client proteins via the proteasome.[2][4] This disruption of multiple oncogenic signaling pathways, such as MAPK and PI3K/Akt, results in anti-cancer activity.[1][3][4]
Q2: What are the common administration routes for PU-H71 in preclinical models?
The most common administration routes for PU-H71 in preclinical animal models, such as mice, are intravenous (IV) and intraperitoneal (IP) injections.[3][6]
Q3: Is PU-H71 known to have toxic side effects in animals?
Preclinical studies have generally shown that PU-H71 is well-tolerated in animal models, with extended treatment at effective doses not showing significant hematopoietic or non-hematopoietic toxicities.[1][3][4][7][8] However, as with any experimental compound, careful monitoring for any signs of toxicity is crucial. It's also important to consider that the vehicle used to dissolve PU-H71 can have its own toxic effects.[1][9][10][11][12]
Troubleshooting Guides
Formulation and Solubility
Issue: My PU-H71 is not dissolving properly or is precipitating out of solution.
-
Answer: PU-H71 is a hydrophobic compound and requires a specific solvent formulation for in vivo use.[13][14] A common and effective formulation involves a multi-component vehicle. Here are some troubleshooting steps:
-
Vehicle Composition: A frequently used vehicle consists of a combination of DMSO, PEG300, Tween-80, and saline.[15][16] Ensure you are using a suitable ratio. A recommended starting point is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[15]
-
Order of Addition: The order in which you mix the components is critical. First, dissolve the PU-H71 powder in DMSO. Then, sequentially add PEG300 and Tween-80, ensuring the solution is clear after each addition before adding the final saline component.
-
Sonication: Gentle sonication can aid in the dissolution of PU-H71 in the initial solvent and the final formulation.[15]
-
Fresh DMSO: DMSO can absorb moisture from the air, which can reduce its solubility performance. Always use fresh, anhydrous DMSO.
-
Alternative Formulations: For some applications, a formulation of 10% DMSO and 90% corn oil can be used, particularly for longer-term studies.[6] Another option is using 20% SBE-β-CD in saline.[6][16]
-
Issue: I am observing adverse effects in my control group treated with the vehicle alone.
-
Answer: The vehicle components themselves can cause adverse effects.
-
DMSO Toxicity: High concentrations of DMSO can lead to a range of toxic effects, including inflammation, neurotoxicity, and organ damage.[9][10][11][12] It is crucial to keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%.
-
Other Vehicle Components: While generally considered safe, other components like PEG300 and Tween-80 can also have biological effects.[17] It is essential to run a vehicle-only control group to differentiate between the effects of PU-H71 and the vehicle.
-
Route of Administration: Intraperitoneal injections of DMSO-containing solutions can cause local irritation and inflammation.[9] For intravenous injections, ensure the solution is well-formulated to avoid precipitation, which can lead to emboli.
-
In Vivo Administration
Issue: I am not observing the expected anti-tumor efficacy in my xenograft model.
-
Answer: Several factors can contribute to a lack of efficacy.
-
Dose and Schedule: Ensure you are using an appropriate dose and administration schedule. Dosing regimens of 50 mg/kg or 75 mg/kg administered on alternate days or three times a week have been shown to be effective in triple-negative breast cancer xenografts.[8][13][18]
-
Tumor Model Sensitivity: Not all tumor models will be equally sensitive to HSP90 inhibition. The efficacy of PU-H71 is often linked to the tumor's dependence on HSP90 client proteins for survival and proliferation.[3][4][19]
-
Pharmacokinetics and Biodistribution: The delivery of PU-H71 to the tumor site is critical. Poor tumor accumulation can lead to a lack of efficacy.[2][3][20] Consider the following:
-
Route of Administration: Intravenous administration generally provides more direct and predictable systemic exposure compared to intraperitoneal injection.
-
Formulation: The formulation can impact the drug's stability and distribution in the body. Ensure your formulation is optimized for stability and bioavailability.
-
-
Drug Stability: PU-H71 solutions should be prepared fresh for each use. While stable for a short period, long-term storage of the final formulation is not recommended.
-
Issue: I am observing unexpected toxicity or mortality in my treatment group.
-
Answer: While PU-H71 is generally well-tolerated, unexpected toxicity can occur.
-
Vehicle Toxicity: As mentioned, the vehicle itself can be a source of toxicity.[1][9][10][11][12] Meticulously compare the health of your vehicle control group to the treatment group.
-
Dose and Schedule: The dose and frequency of administration may be too high for your specific animal model or strain. Consider a dose de-escalation study to find the maximum tolerated dose (MTD).
-
Animal Health Status: The overall health of the animals can impact their tolerance to the drug and vehicle. Ensure your animals are healthy and free from underlying conditions before starting the experiment.
-
Off-Target Effects: While PU-H71 is selective for HSP90, high concentrations could potentially have off-target effects.
-
Data Summary
Table 1: In Vivo Dose-Response of PU-H71 in Xenograft Models
| Tumor Model | Administration Route | Dose and Schedule | Outcome | Reference |
| Triple-Negative Breast Cancer (MDA-MB-231) | Intraperitoneal | 75 mg/kg, alternate days | 100% complete response, tumors reduced to scar tissue after 37 days. | [13] |
| Triple-Negative Breast Cancer (MDA-MB-468) | Intraperitoneal | 50 mg/kg, alternate days or daily (5x/week) | Significant tumor growth inhibition. | [13] |
| Triple-Negative Breast Cancer (MDA-MB-468) | Intraperitoneal | 75 mg/kg, 3x/week | 96% inhibition of tumor growth. | [18] |
| Pancreatic, Breast, and Lung Cancer Cell Lines | Ectopically | Not specified | Significant decrease in tumor size. | [19] |
Table 2: Pharmacokinetic Parameters of PU-H71 in Humans (First-in-Human Study)
| Parameter | Value |
| Administration Route | Intravenous |
| Dose Range | 10 to 470 mg/m² |
| Mean Terminal Half-life (T1/2) | 8.4 ± 3.6 hours |
| Time to Maximum Plasma Concentration (Tmax) | Achieved by the end of the 1-hour infusion |
Experimental Protocols
Protocol 1: Preparation of PU-H71 Formulation for In Vivo Administration
Materials:
-
PU-H71 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Weigh the required amount of PU-H71 powder in a sterile, light-protected container.
-
Add the required volume of DMSO to achieve a 10% final concentration in the total volume. For example, for a final volume of 1 ml, add 100 µl of DMSO.
-
Vortex and gently sonicate the mixture until the PU-H71 is completely dissolved. The solution should be clear.
-
Add the required volume of PEG300 (40% of the final volume). For a 1 ml final volume, add 400 µl of PEG300. Mix thoroughly until the solution is clear.
-
Add the required volume of Tween-80 (5% of the final volume). For a 1 ml final volume, add 50 µl of Tween-80. Mix thoroughly until the solution is clear.
-
Finally, add the required volume of sterile saline (45% of the final volume) to reach the desired final concentration. For a 1 ml final volume, add 450 µl of saline. Mix gently but thoroughly.
-
The final formulation should be a clear solution. Prepare this formulation fresh before each administration.
Protocol 2: Intraperitoneal (IP) Administration of PU-H71 in Mice
Materials:
-
Prepared PU-H71 formulation
-
Sterile 1 ml syringes with 25-27 gauge needles
-
Mouse restraint device
-
70% Ethanol
Procedure:
-
Properly restrain the mouse, ensuring the abdominal area is accessible.
-
Wipe the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or other organs.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn back, which would indicate improper needle placement.
-
Slowly inject the PU-H71 formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Visualizations
References
- 1. dovepress.com [dovepress.com]
- 2. First-in-Human Trial of Epichaperome-Targeted Positron Emission Tomography in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 4. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]
- 8. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PU-H71 | HSP | TargetMol [targetmol.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Unintended effects of drug carriers: big issues of small particles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. HSP90 Supports Tumor Growth and Angiogenesis through PRKD2 Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: PU-11 (Hypothetical Research Compound)
Disclaimer: The specific compound "PU-11" could not be definitively identified in the context of drug development and research. The following technical support center is a comprehensive template designed to address batch-to-batch variability for a hypothetical research compound, referred to herein as this compound. Researchers and scientists can adapt this framework to their specific molecule of interest.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues arising from batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the cause?
A1: Inconsistent results between different lots of this compound are often attributable to batch-to-batch variability. This can stem from minor differences in the manufacturing process, leading to variations in:
-
Purity Profile: The percentage of the active compound versus impurities.
-
Impurity Profile: The presence of different or varying levels of impurities, which may have their own biological activity.
-
Polymorphism: The existence of different crystal structures of the compound, which can affect solubility and bioavailability.
-
Residual Solvents or Reagents: Carryover from the synthesis process.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
We recommend performing a set of quality control (QC) checks on the new batch and comparing the data to a previously validated, high-performing batch.
Q2: How can we pre-emptively screen new batches of this compound to ensure consistency?
A2: Implementing a robust internal quality control (IQC) process is crucial.[1] Before releasing a new batch for general use, we recommend the following:
-
Analytical Chemistry Qualification: Perform tests such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm identity, purity, and impurity profiles.
-
Physicochemical Characterization: Measure properties like solubility, melting point, and appearance.
-
In-vitro Bioassay Validation: Test the new lot in a standardized, well-characterized biological assay to confirm its potency and efficacy relative to a reference standard.
Q3: Our new lot of this compound shows a different color/texture. Should we be concerned?
A3: A change in physical appearance can be an indicator of variability. While it may not always impact biological activity, it warrants investigation. Such changes could be due to different crystalline forms (polymorphism), variations in residual solvent, or the presence of a new impurity. It is advisable to proceed with caution and perform the recommended QC checks.
Troubleshooting Guides
Issue 1: Decreased Potency in Cell-Based Assays
You may observe a rightward shift in the dose-response curve (higher EC50/IC50) with a new batch of this compound.
Troubleshooting Steps:
-
Confirm Stock Solution Concentration: Re-measure the concentration of your stock solution using a reliable method (e.g., UV-Vis spectrophotometry with a known extinction coefficient).
-
Assess Solubility: Visually inspect the stock solution for any precipitate. Poor solubility can lead to an inaccurate effective concentration. Consider preparing the stock in a different solvent if solubility issues are suspected.
-
Perform Analytical QC: Compare the HPLC and MS data of the new batch with a reference lot. Look for lower purity or the presence of new impurities.
-
Run a Parallel Assay: Test the new batch and a trusted older batch side-by-side in the same experiment to confirm that the decreased potency is batch-dependent and not due to other experimental variables.
Issue 2: Increased Off-Target Effects or Cellular Toxicity
You may notice unexpected changes in cell morphology, viability, or the expression of non-target genes.
Troubleshooting Steps:
-
Analyze Impurity Profile: A detailed analysis by LC-MS/MS may be necessary to identify and quantify impurities that could be biologically active.
-
Evaluate Endotoxin Levels: If working with cell-based assays, particularly immune cells, endotoxin contamination can be a significant confounder. Test the new batch for endotoxin levels.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a non-toxic level.
-
Dose-Response Curve for Toxicity: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the toxicity profile of the new batch and compare it to previous lots.
Data Presentation
For effective management of batch-to-batch variability, we recommend maintaining a comprehensive record of QC data for each lot of this compound.
Table 1: Analytical QC Comparison of this compound Batches
| Parameter | Batch A (Reference) | Batch B | Batch C (Current) | Acceptance Criteria |
| Purity (HPLC, %) | 99.5% | 98.9% | 97.2% | > 98.0% |
| Major Impurity 1 (%) | 0.2% | 0.5% | 1.8% | < 0.5% |
| Major Impurity 2 (%) | 0.1% | 0.3% | 0.4% | < 0.5% |
| Residual Solvent (ppm) | 50 | 75 | 250 | < 100 ppm |
| Appearance | White Crystalline Solid | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
Table 2: Bioassay Potency Comparison of this compound Batches
| Batch ID | Assay Type | EC50 / IC50 (nM) | 95% Confidence Interval | Relative Potency (%) |
| Batch A (Reference) | Target Inhibition | 15.2 | [13.8, 16.7] | 100% |
| Batch B | Target Inhibition | 16.5 | [15.1, 18.0] | 92% |
| Batch C (Current) | Target Inhibition | 28.9 | [25.9, 32.2] | 53% |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., Acetonitrile).
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
-
Analysis: Integrate the peak areas to determine the relative purity.
Protocol 2: Cell-Based Potency Assay (Hypothetical Target Kinase)
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293 expressing the target kinase) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Perform a serial dilution of this compound (from the new batch and a reference batch) in assay medium.
-
Treatment: Treat the cells with the diluted compound for a specified period (e.g., 1 hour).
-
Lysis and Detection: Lyse the cells and use a phosphorylation-specific antibody in an ELISA or Western blot format to detect the inhibition of the target kinase.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
Visualizations
Caption: Workflow for qualifying and using a new batch of this compound.
Caption: Hypothetical signaling pathway for this compound and a confounding impurity.
References
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors: Profiling PU-11 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology, playing a pivotal role in the conformational maturation and stability of a multitude of oncogenic client proteins. Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, disrupting key signaling pathways and ultimately inhibiting cancer cell growth and survival. PU-11, a purine-scaffold Hsp90 inhibitor, has shown promise in preclinical studies. This guide provides an objective comparison of this compound (also known as PU-H71 or Zelavespib) with other notable Hsp90 inhibitors: Tanespimycin (17-AAG), Luminespib (NVP-AUY922), and Ganetespib (STA-9090), supported by experimental data to aid in research and development decisions.
Mechanism of Action: A Shared Target, Diverse Scaffolds
All four inhibitors—this compound, Tanespimycin, Luminespib, and Ganetespib—target the N-terminal ATP-binding pocket of Hsp90. By competitively binding to this pocket, they inhibit the chaperone's intrinsic ATPase activity, which is essential for its function. This disruption of the Hsp90 chaperone cycle triggers the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins. While they share a common mechanism, their distinct chemical structures (ansamycin, purine-scaffold, isoxazole, and triazolone, respectively) result in varied pharmacological properties, including potency, selectivity, and bioavailability.
In Vitro Potency: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and its competitors across various cancer cell lines as reported in preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Cancer Cell Line | IC50 (nM) |
| This compound (PU-H71) | MDA-MB-468 (Breast) | 51 - 65[1] |
| MDA-MB-231 (Breast) | 140[1] | |
| HCC-1806 (Breast) | 87[1] | |
| SKBr3 (Breast) | 50[1] | |
| MCF7 (Breast) | 60[1] | |
| GSC11, GSC23, GSC272, GSC262, GSC811, LN229, T98G, U251-HF (Glioma) | 100 - 500[2] | |
| GSC20 (Glioma) | 1500[2] | |
| Tanespimycin (17-AAG) | General (Cell-free assay) | 5[2] |
| JIMT-1 (Breast) | 10[3] | |
| SKBR-3 (Breast) | 70[3] | |
| Luminespib (NVP-AUY922) | General (Cell-free, Hsp90α/β) | 13 / 21[4] |
| Average (Human cancer cell lines) | 9[4] | |
| Gastric Cancer Cell Lines | 2 - 40[5] | |
| HER2+ Breast Cancer Cell Lines | 6 - 17[6] | |
| Ganetespib (STA-9090) | OSA 8 (Osteosarcoma) | 4 |
| NSCLC Cell Lines | 2 - 30[7] | |
| MCF-7 (Breast) | 25[8] | |
| T47D (Breast) | 15[8] | |
| BT-474 (Breast) | 13[8] | |
| Sk-BR3 (Breast) | 25[8] |
Impact on Hsp90 Client Proteins: Degradation Profiles
A key measure of an Hsp90 inhibitor's efficacy is its ability to induce the degradation of oncogenic client proteins. Western blot analysis is commonly used to quantify these effects. While direct quantitative comparisons from a single study are limited, the following provides an overview of the reported effects of each inhibitor on key client proteins like Akt, c-Raf, and HER2.
This compound (PU-H71):
-
Induces dose-dependent degradation of EGFR, IGF1R, HER3, c-Kit, Raf-1, and Akt in triple-negative breast cancer cells.[1]
-
Leads to the depletion of critical proteins including AKT, pERK, RAF-1, c-MYC, c-KIT, IGF1R, hTERT, and EWS-FLI1 in Ewing sarcoma cells.[3]
Tanespimycin (17-AAG):
-
Causes depletion of total-Akt and c-Raf in MCF-7 breast cancer cells.[9]
-
Induces dose-dependent degradation of HER2 and inactivation of Akt in BT-474 breast cancer xenografts.[10]
Luminespib (NVP-AUY922):
-
Potently induces the degradation of growth factor receptors and other client proteins including HER-2 and Akt in gastric cancer cell lines.[5]
-
Leads to decreases in ERBB2 and P-AKT levels in breast cancer xenografts.[4][11]
Ganetespib (STA-9090):
-
Results in the degradation of both total and phosphorylated forms of HER family proteins, as well as downstream oncoproteins Akt and ERK.[12][13]
-
Depletes receptor tyrosine kinases, leading to the extinguishing of downstream signaling in non-small cell lung cancer cell lines.[7]
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Hsp90 – from signal transduction to cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 [pubmed.ncbi.nlm.nih.gov]
- 4. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of NVP-AUY922, a novel heat shock protein 90 inhibitor, in human gastric cancer cells is mediated through proteasomal degradation of client proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HSP90 inhibitor NVP-AUY922 inhibits growth of HER2 positive and trastuzumab-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 13. Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hsp90 Inhibitors in Oncology Research: PU-H71 vs. Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the molecular chaperone Heat shock protein 90 (Hsp90) has emerged as a critical nodal point for oncogenic signaling. Its inhibition offers a promising strategy to destabilize and degrade a plethora of client proteins essential for tumor growth, survival, and metastasis. This guide provides an objective comparison of two prominent Hsp90 inhibitors: the natural product-derived geldanamycin and the synthetic purine-scaffold inhibitor, PU-H71. We delve into their mechanisms of action, comparative efficacy, and toxicity profiles, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Executive Summary
Geldanamycin, a benzoquinone ansamycin, was one of the first identified Hsp90 inhibitors. While potent, its clinical development has been hampered by significant hepatotoxicity and poor pharmacokinetic properties.[1][2][3] This led to the development of derivatives like 17-AAG (tanespimycin) and 17-DMAG (alvespimycin), which showed improved solubility and reduced toxicity, but still faced challenges in clinical trials.[4][5][6][7]
PU-H71 is a second-generation, synthetic Hsp90 inhibitor designed to overcome the limitations of geldanamycin-based compounds.[8][9] A key feature of PU-H71 is its high affinity and selectivity for the tumor-specific, multi-chaperone complex known as the "epichaperome," offering a potentially wider therapeutic window.[8][10][11][12] Preclinical and early clinical data suggest a more favorable toxicity profile for PU-H71 compared to the geldanamycin family of inhibitors.[13][14]
Mechanism of Action: A Tale of Two Scaffolds
Both PU-H71 and geldanamycin target the N-terminal ATP-binding pocket of Hsp90, albeit with different molecular interactions and specificities.[9][15][16] Inhibition of ATP binding locks Hsp90 in a conformation that is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[1][8]
Geldanamycin , as a benzoquinone ansamycin, binds to the ATP pocket, inducing the degradation of a wide array of oncoproteins.[1][17] However, its reactivity and lack of specificity contribute to off-target effects and toxicity.[18]
PU-H71 , a purine-based compound, exhibits a higher binding affinity for Hsp90 within the context of the epichaperome, a complex of chaperones and co-chaperones that is enriched in cancer cells.[8][10][11] This selectivity for the tumor-associated form of Hsp90 is thought to spare normal tissues, leading to reduced toxicity.[8][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [ouci.dntb.gov.ua]
- 3. [PDF] Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 4. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 9. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-Human Trial of Epichaperome-Targeted Positron Emission Tomography in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]
- 16. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PU.1 Knockout Models Versus Pharmacological Inhibition by a PU.1 Inhibitor (PU-11)
Disclaimer: The term "PU-11" does not correspond to a publicly documented or commercially available small molecule inhibitor of PU.1. For the purpose of this guide, "this compound" will be used as a representative name for a hypothetical, potent, and specific small molecule inhibitor of the PU.1 transcription factor, with characteristics analogous to experimental inhibitors like DB2313.[1] This guide compares the established effects of genetic PU.1 knockout (KO) with the anticipated effects of acute pharmacological inhibition.
The transcription factor PU.1 (encoded by the Spi1 gene) is a master regulator of hematopoietic development, crucial for the differentiation of myeloid and B-lymphoid lineages.[2][3] Understanding the consequences of its disruption is vital for both basic research and therapeutic development. This guide provides a comparative overview of two primary methodologies for studying PU.1 loss-of-function: genetic knockout models and pharmacological inhibition.
Comparison of Phenotypic and Functional Outcomes
The primary distinction between a knockout model and a pharmacological inhibitor lies in the nature and timing of the intervention. A knockout model represents a complete and permanent ablation of the gene from the earliest stages of development, whereas an inhibitor offers acute, transient, and dose-dependent suppression of the protein's function.
Table 1: Effects on Hematopoietic Lineage Development
| Lineage/Cell Type | PU.1 Knockout (KO) Model | PU.1 Inhibitor (e.g., "this compound") |
| Myeloid (Macrophages/Neutrophils) | Complete block in development; absence of mature cells.[2][4] | Inhibition of differentiation, potential induction of apoptosis in PU.1-dependent cells.[5][6] |
| B-Lymphoid | Complete block in development.[2][3] | Reduced proliferation and survival of B-cell precursors. |
| T-Lymphoid | Impaired development.[1][7] | Minimal and potentially reversible effects on mature T-cells.[1] |
| Erythroid | Premature differentiation and increased apoptosis of progenitors.[2] | Likely promotes erythroid differentiation by antagonizing GATA-1.[2] |
| Hematopoietic Stem Cells (HSC) | Failure to maintain the HSC pool in bone marrow.[8][9] | May induce differentiation or apoptosis, particularly under inflammatory stress.[10][11] |
Table 2: Molecular and Cellular Effects
| Parameter | PU.1 Knockout (KO) Model | PU.1 Inhibitor (e.g., "this compound") |
| Target Gene Expression | Complete and permanent loss of expression for PU.1-dependent genes (e.g., Csf1r, Itgam).[4] | Dose-dependent and reversible downregulation of target genes.[6][12] |
| Cell Proliferation | Arrested development prevents proliferation of myeloid/lymphoid progenitors.[8] | Inhibition of proliferation in PU.1-dependent cancer cells (e.g., AML).[5][6] |
| Apoptosis | Increased apoptosis in erythroid progenitors.[2] | Induction of apoptosis in PU.1-dependent AML cells.[5][6] |
| Reversibility | Irreversible genetic alteration. | Reversible upon withdrawal of the compound.[1] |
| Specificity | Highly specific to the Spi1 gene. | Potential for off-target effects depending on inhibitor design. |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess and compare the effects of PU.1 knockout versus inhibition.
Protocol 1: In Vitro Myeloid Differentiation of Embryonic Stem (ES) Cells
This protocol is used to assess the capacity of hematopoietic progenitors to differentiate into mature myeloid cells.
-
Cell Culture: Culture PU.1 +/+ and PU.1 -/- ES cells, or wild-type ES cells treated with "this compound" (or vehicle control), in an undifferentiated state on a layer of feeder cells.
-
Embryoid Body (EB) Formation: Remove feeder cells and culture ES cells in suspension in non-adherent plates to allow the formation of EBs. Culture for 4-6 days.
-
Hematopoietic Differentiation: Plate EBs in methylcellulose-based medium supplemented with a cocktail of hematopoietic cytokines (e.g., IL-3, IL-6, SCF, M-CSF) to promote myeloid differentiation.
-
Colony Forming Unit (CFU) Assay: After 7-10 days, score the plates for myeloid colonies (e.g., CFU-M, CFU-G, CFU-GM) based on morphology.
-
Flow Cytometry Analysis: Harvest cells from the methylcellulose, prepare a single-cell suspension, and stain with fluorescently-labeled antibodies against myeloid surface markers such as CD11b and F4/80 to quantify the macrophage population.
Protocol 2: shRNA-mediated Knockdown and Cell Viability Assay
This protocol assesses the effect of acute PU.1 suppression on the survival of hematopoietic cells, mimicking pharmacological inhibition.
-
Lentiviral Transduction: Transduce a hematopoietic cell line (e.g., MOLM13 AML cells) with lentiviral particles containing shRNA constructs targeting PU.1 or a non-targeting control (shCtrl).[5]
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin) for 48-72 hours.
-
Confirmation of Knockdown: Harvest a subset of cells and confirm PU.1 protein or mRNA reduction via Western Blot or qRT-PCR, respectively.
-
Cell Viability Assay: Plate a known number of transduced cells in a 96-well plate. At various time points (e.g., 24, 48, 72 hours), add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the viability of PU.1 knockdown cells to the shCtrl cells at each time point.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol determines if a pharmacological inhibitor disrupts the binding of PU.1 to the promoter regions of its target genes.
-
Cell Treatment: Treat hematopoietic cells (e.g., THP-1) with an effective concentration of "this compound" or a vehicle control for a specified time (e.g., 6-24 hours).
-
Cross-linking: Cross-link protein to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PU.1 overnight. Use Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating. Purify the DNA.
-
qPCR Analysis: Perform quantitative PCR on the purified DNA using primers designed for the known PU.1 binding sites on target gene promoters (e.g., the CD11b promoter). Compare the amount of precipitated DNA between "this compound"-treated and vehicle-treated samples.
Signaling Pathways and Workflow Visualizations
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved.
Caption: PU.1's role in hematopoietic lineage commitment.
Caption: Experimental workflow for comparing PU.1 KO vs. inhibitor.
References
- 1. Inhibition of the Transcription Factor PU.1 Suppresses Tumor Growth in Mice by Promoting the Recruitment of Cytotoxic Lymphocytes Through the CXCL9-CXCR3 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PU.1 and Haematopoietic Cell Fate: Dosage Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PU.1 in Hematopoiesis | Semantic Scholar [semanticscholar.org]
- 4. PU. 1 is not essential for early myeloid gene expression but is required for terminal myeloid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of the transcription factor PU.1 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Mechanisms of Action of Hematopoietic Transcription Factor PU.1 in Initiation of T-Cell Development [frontiersin.org]
- 8. Distinctive and indispensable roles of PU.1 in maintenance of hematopoietic stem cells and their differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. PU.1 enforces quiescence and limits hematopoietic stem cell expansion during inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmacological inhibition of the transcription factor PU.1 in leukemia. [escholarship.org]
Cross-validation of PU-H71's Effects as a Potent HSP90 Inhibitor in Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of PU-H71, a purine-scaffold heat shock protein 90 (HSP90) inhibitor, across various cancer cell lines.[1] For comparative analysis, the well-characterized HSP90 inhibitor 17-AAG is included. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of HSP90 inhibitors.
Heat shock protein 90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell proliferation, survival, and metastasis.[2][3] Consequently, HSP90 has emerged as a key target for cancer therapy.[2][3] PU-H71 is a novel HSP90 inhibitor that has demonstrated significant antitumor activity in preclinical models and is currently under clinical investigation.[3][4][5][6] This guide synthesizes data on PU-H71's performance, offering a cross-validated perspective on its efficacy.
Comparative Efficacy of PU-H71 and 17-AAG
The cytotoxic and anti-proliferative effects of PU-H71 have been evaluated in a range of cancer cell lines. The following tables summarize key quantitative data, comparing the efficacy of PU-H71 with that of 17-AAG.
Table 1: Comparative Cytotoxicity (IC50) of PU-H71 and 17-AAG in Various Cancer Cell Lines
| Cell Line | Cancer Type | PU-H71 IC50 (nM) | 17-AAG IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~100-200 | Not specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~100-200 | Not specified |
| HCC-1806 | Triple-Negative Breast Cancer | ~100-200 | Not specified |
| A549 | Lung Cancer | Not specified | 222 ± 13 |
| H446 | Small Cell Lung Cancer | Not specified | 189 ± 7 |
| HeLa-SQ5 | Cervical Cancer | Not specified | Not specified |
| H1299 | Non-Small Cell Lung Cancer | Not specified | Not specified |
| LM8 | Osteosarcoma | Non-toxic at 0.1 µM | Not specified |
Data synthesized from multiple sources.[1][5][6][7]
Table 2: Effects of PU-H71 and 17-AAG on Key Signaling Proteins
| Cell Line(s) | Treatment | Target Protein | Effect |
| 4T1 and metastatic subsets | PU-H71 | ERK1/2, p38, Akt | Reduced activation |
| 4T1 and metastatic subsets | PU-H71 | N-cadherin, HER2 | Reduced expression |
| Triple-Negative Breast Cancer | PU-H71 | Akt, Bcl-xL | Inactivation and downregulation |
| Triple-Negative Breast Cancer | PU-H71 | Ras/Raf/MAPK pathway | Downregulation of components |
| A549, H446 | 17-AAG | Akt, Her-2 | Decreased expression |
| A549, H446 | 17-AAG | Hsp70 | Increased expression |
| A549, H446 | 17-AAG | Bcl-2 | Decreased expression |
| A549, H446 | 17-AAG | Bax | Increased expression |
Data compiled from various studies.[4][5][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the efficacy of HSP90 inhibitors.
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the inhibitory effects of compounds like 17-AAG on cancer cell proliferation.[7]
-
Cell Seeding: Plate cells (e.g., A549, H446) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of PU-H71 or a comparator drug (e.g., 17-AAG) for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
2. Western Blot Analysis
This protocol is a standard method for assessing changes in protein expression and phosphorylation levels following drug treatment.[4][7]
-
Cell Lysis: Treat cells with PU-H71 or a comparator drug for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, HER2, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Experimental Design
HSP90 Signaling Pathway and PU-H71 Inhibition
The following diagram illustrates the central role of HSP90 in maintaining the stability of various oncoproteins and how PU-H71 disrupts these pathways.
Caption: HSP90 inhibition by PU-H71.
Experimental Workflow for Cross-Validation of PU-H71
The logical flow for a comprehensive cross-validation study of a novel compound like PU-H71 is depicted below.
Caption: Workflow for PU-H71 cross-validation.
References
- 1. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 4. HSP90 inhibitor PU-H71 increases radiosensitivity of breast cancer cells metastasized to visceral organs and alters the levels of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. [Effects of 17-AAG on the proliferation and apoptosis of human lung cancer A549 and H446 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of PU-H71 Against Next-Generation HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purine-scaffold heat shock protein 90 (HSP90) inhibitor, PU-H71, with several next-generation HSP90 inhibitors. The following analysis is based on publicly available preclinical data, offering insights into their relative potencies and mechanisms of action.
Introduction to HSP90 Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the conformational stability and function of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[1] Inhibition of HSP90's ATPase activity disrupts its chaperone function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client oncoproteins.[2] This simultaneous targeting of multiple oncogenic signaling pathways makes HSP90 an attractive target for cancer therapy.
PU-H71 is a potent, purine-scaffold HSP90 inhibitor that has demonstrated significant antitumor activity in various preclinical models.[2][3] This guide compares the performance of PU-H71 with next-generation HSP90 inhibitors, including ganetespib, onalespib, and XL-888, focusing on their in vitro cytotoxicity across different cancer cell lines.
Quantitative Data Comparison: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function, in this case, cell proliferation. The following tables summarize the IC50 values for PU-H71 and next-generation HSP90 inhibitors in various cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: IC50 Values of HSP90 Inhibitors in Breast Cancer Cell Lines
| Inhibitor | Cell Line | Receptor Status | IC50 (nM) |
| PU-H71 | MDA-MB-468 | Triple-Negative | 65[1] |
| MDA-MB-231 | Triple-Negative | 140[1] | |
| HCC-1806 | Triple-Negative | 87[1] | |
| SKBr3 | HER2+ | 50[1] | |
| MCF7 | ER+ | 60[1] | |
| Ganetespib | MCF-7 | ER+ | ~15-25[4] |
| T47D | ER+/PR+ | ~15-25[4] | |
| MDA-MB-231 | Triple-Negative | low nM range[4] | |
| 17-AAG | MCF-7 | ER+ | <2000[5] |
| SKBR-3 | HER2+ | <2000[5] | |
| MDA-MB-231 | Triple-Negative | <2000[5] | |
| 17-DMAG | MCF-7 | ER+ | <2000[5] |
| SKBR-3 | HER2+ | <2000[5] | |
| MDA-MB-231 | Triple-Negative | ≤1000[5] |
Table 2: IC50 Values of HSP90 Inhibitors in Lung Cancer Cell Lines
| Inhibitor | Cell Line | Oncogenic Driver | IC50 (nM) |
| Ganetespib | NCI-H1975 | EGFR L858R/T790M | 2-30[6] |
| HCC827 | EGFR delE746-A750 | 2-30[6] | |
| Onalespib | A549 | KRAS | 50 - 440[7] |
| 17-AAG | NCI-H1975 | EGFR L858R/T790M | 20-3500[6] |
| H1975 | EGFR Mutant | 1.258 - 6.555[8] | |
| HCC827 | EGFR Mutant | 26.255 - 87.733[8] | |
| STA-9090 (Ganetespib) | H2228 | EML4-ALK | 4.131 - 4.739[8] |
| AUY-922 (Luminespib) | H1650 | EGFR Mutant | 1.472 - 2.595[8] |
Table 3: IC50 Values of HSP90 Inhibitors in Glioma Cell Lines
| Inhibitor | Cell Line | IC50 (µM) |
| PU-H71 | GSC11, GSC23, GSC272, GSC262, GSC811, LN229, T98G, U251-HF | 0.1 - 0.5[9] |
| GSC20 | 1.5[9] | |
| 17-AAG | U87, U251, etc. | 0.05 - 0.5[10] |
| NVP-HSP990 | Glioma Initiating Cells | low nM range[11] |
Table 4: IC50 Values of HSP90 Inhibitors in Other Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| PU-H71 | HeLa | Cervical | ~51[1] |
| Ganetespib | AGS | Gastric | 3.05[12] |
| N87 | Gastric | 2.96[12] | |
| OSA 8 | Osteosarcoma | 4[13] | |
| Onalespib | A375 | Melanoma | 18[14] |
| HCT116 | Colon | 48[14] | |
| XL-888 | HepG2 | Liver | ~IC50 values reported[15] |
| HUH-7 | Liver | ~IC50 values reported[15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of HSP90 inhibitors are provided below.
Cell Proliferation Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of HSP90 inhibitors on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the HSP90 inhibitor (e.g., PU-H71, ganetespib) for 72 hours. Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[16]
Western Blot Analysis for Client Protein Degradation
This protocol is used to assess the effect of HSP90 inhibitors on the protein levels of HSP90 client proteins.
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of the HSP90 inhibitor for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, EGFR, HER2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative degradation of client proteins.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by HSP90 inhibitors.
-
Cell Treatment: Treat cells with the HSP90 inhibitor at various concentrations for the desired time.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitor.[17]
Mandatory Visualizations
HSP90 Signaling Pathway and Inhibition
Caption: Mechanism of HSP90 inhibition by PU-H71.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing HSP90 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Novel HSP90 inhibitor NVP-HSP990 targets cell cycle regulators to ablate Olig2-positive glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Comparative analysis of PU-11 and 17-AAG
A Comparative Analysis of the Hsp90 Inhibitors PU-H71 and 17-AAG: A Guide for Researchers
A Note on Nomenclature: Initial searches for "PU-11" did not yield a known Hsp90 inhibitor. It is presumed that this was a typographical error and the intended compound of interest is the well-characterized purine-scaffold Hsp90 inhibitor, PU-H71 . This guide will therefore provide a comparative analysis of PU-H71 and the ansamycin antibiotic, 17-AAG.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone that is crucial for the stability and function of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1] This dependency makes Hsp90 an attractive target for cancer therapy.[1] This guide provides a detailed, objective comparison of two prominent Hsp90 inhibitors: the synthetic purine-scaffold compound PU-H71 and the natural product-derived 17-allylamino-17-demethoxygeldanamycin (17-AAG). Both compounds target the N-terminal ATP-binding pocket of Hsp90, but their distinct chemical structures lead to differences in their biological activity and pharmacological properties.[2]
Mechanism of Action
Both PU-H71 and 17-AAG are potent inhibitors of Hsp90's ATPase activity.[2] They competitively bind to the N-terminal ATP/ADP-binding pocket, which induces a conformational change in the Hsp90 protein.[2][3] This altered conformation prevents the proper folding and stabilization of Hsp90 client proteins. Consequently, these client proteins become targeted for ubiquitination and subsequent degradation by the proteasome.[2][3] The simultaneous degradation of multiple oncoproteins disrupts various signaling pathways crucial for tumor growth and survival, such as the MAPK and PI3K/Akt pathways.[2]
Quantitative Data Comparison
The following tables summarize the quantitative data on the Hsp90 inhibitory activity and cytotoxic effects of PU-H71 and 17-AAG. It is important to note that experimental conditions can vary between studies, so direct comparisons should be made with caution when data is not from head-to-head studies.
Table 1: Hsp90 Inhibition
| Compound | Assay Type | IC50 | Reference |
| PU-H71 | Competitive Binding Assay | 51 nM | [1] |
| 17-AAG | Cell-free assay | 5 nM | [4] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 / GI50 | Incubation Time | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | PU-H71 | ~100-200 nM (for growth inhibition) | 72 h | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | PU-H71 | ~100-200 nM (for growth inhibition) | 72 h | [5] |
| HCC-1806 | Triple-Negative Breast Cancer | PU-H71 | ~100-200 nM (for growth inhibition) | 72 h | [5] |
| U251-HF | Glioblastoma | PU-H71 | Not specified | 72 h | [1] |
| GSC811 | Glioblastoma Stem Cell | PU-H71 | Not specified | 72 h | [1] |
| HCT116 | Colon Cancer | 17-AAG | GI50: 41.3 nM (BAX +/-) | 96 h | [6] |
| HCT116 | Colon Cancer | 17-AAG | GI50: 32.3 nM (BAX -/-) | 96 h | [6] |
Table 3: Effects on Hsp90 Client Proteins
| Client Protein | Effect | Compound(s) | Cell Line(s) | Observations | Reference |
| Akt | Degradation | PU-H71 & 17-AAG | Various cancer cells | PU-H71 leads to potent and sustained degradation of Akt.[5][7] 17-AAG can cause a transient activation of Akt before degradation.[5] | [5][7] |
| EGFR | Degradation | PU-H71 & 17-AAG | Glioblastoma cells | PU-H71 effectively downregulates EGFR and its downstream signaling proteins.[1] | [1] |
| HER2 | Degradation | PU-H71 & 17-AAG | Breast cancer cells | Both inhibitors lead to the degradation of HER2, a key oncoprotein in some breast cancers. | [5] |
| c-Raf | Degradation | PU-H71 & 17-AAG | Various cancer cells | Both inhibitors induce the degradation of c-Raf, a key component of the MAPK pathway. | [6] |
| CDK4 | Degradation | 17-AAG | Colon cancer cells | 17-AAG treatment leads to the depletion of CDK4. | [6] |
| Bcl-xL | Degradation | PU-H71 | Triple-Negative Breast Cancer cells | PU-H71 causes a substantial decrease in the anti-apoptotic protein Bcl-xL.[5] | [5] |
Experimental Protocols
Hsp90 Competitive Binding Assay
This assay is used to determine the concentration of an inhibitor required to displace a fluorescently labeled ligand from the Hsp90 ATP-binding pocket, thus providing the IC50 value for Hsp90 inhibition.
Materials:
-
Recombinant human Hsp90 protein
-
Fluorescently labeled ATP analog (e.g., FITC-conjugated ATP)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin)
-
PU-H71 and 17-AAG stock solutions in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of PU-H71 and 17-AAG in the assay buffer.
-
In a 96-well plate, add the recombinant Hsp90 protein and the fluorescently labeled ATP analog to each well.
-
Add the different concentrations of the inhibitors to the wells. Include a control with no inhibitor.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the fluorescence polarization signal.
Western Blot Analysis for Client Protein Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of Hsp90 client proteins following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PU-H71 and 17-AAG stock solutions in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., Akt, EGFR, HER2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of PU-H71 or 17-AAG for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative levels of client proteins.[8]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PU-H71 and 17-AAG stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of PU-H71 or 17-AAG for the desired duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9][10]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Specificity of the Hsp90 Inhibitor PU-H71
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the purine-based Heat shock protein 90 (Hsp90) inhibitor, PU-H71, with other well-characterized Hsp90 inhibitors. The focus is on assessing its specificity through quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development.
Introduction to Hsp90 and the Role of Inhibitors
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1] These client proteins include numerous kinases (e.g., EGFR, AKT, RAF-1), transcription factors, and steroid hormone receptors.[1][2] By inhibiting the N-terminal ATP-binding pocket of Hsp90, small molecule inhibitors disrupt the chaperone's activity, leading to the misfolding and subsequent degradation of these client oncoproteins.[2][3] This mechanism provides a powerful strategy for simultaneously targeting multiple oncogenic pathways.
PU-H71 (also known as Zelavespib) is a synthetic, purine-based Hsp90 inhibitor that has shown potent anti-tumor activity in preclinical models.[2][4][5] A key aspect of its therapeutic potential lies in its specificity: its ability to inhibit Hsp90 without causing significant off-target effects. This guide compares the specificity profile of PU-H71 with other classes of Hsp90 inhibitors, including the ansamycin antibiotic derivative 17-AAG (Tanespimycin), and the synthetic resorcinol-based inhibitors Luminespib (NVP-AUY922) and Ganetespib (STA-9090).
Quantitative Comparison of Inhibitor Potency and Specificity
The following tables summarize the available quantitative data for PU-H71 and its alternatives. Table 1 focuses on on-target potency against Hsp90 and cellular activity, while Table 2 presents off-target activity against a selection of protein kinases.
Table 1: On-Target Potency of Hsp90 Inhibitors
| Inhibitor | Chemical Class | Hsp90 IC50 | Cellular GI50 / IC50 (Example Cell Line) | Reference |
|---|---|---|---|---|
| PU-H71 (Zelavespib) | Purine-based | 51 nM | 65 nM (MDA-MB-468) | [4] |
| 17-AAG (Tanespimycin) | Benzoquinone Ansamycin | ~5 nM | 20-3,500 nM (NSCLC lines) | [6] |
| Luminespib (NVP-AUY922) | Resorcinol-based | 7.8 nM (Hsp90α), 21 nM (Hsp90β) | ~2-40 nM (Various tumor lines) | [7] |
| Ganetespib (STA-9090) | Triazolone | ~4 nM (OSA 8 cells) | 2-30 nM (NSCLC lines) |[6] |
Table 2: Off-Target Kinase Inhibition Profile
| Inhibitor | Off-Target Kinase | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| Ganetespib | ABL1 | >80% inhibition at 1 µM | Radiometric Catalytic | [7] |
| ABL2 | 215 | Radiometric Catalytic | [7] | |
| DDR1 | >85% inhibition at 1 µM | Radiometric Catalytic | [7] | |
| Luminespib | ABL1 | 3,391 | Radiometric Catalytic | [7] |
| ABL2 | >10,000 | Radiometric Catalytic | [7] |
| PU-H71 | Protein Kinase C (PKC) | Affects multiple isoforms | Cellular Degradation |[8] |
Note: Comprehensive, publicly available kinome scan data for PU-H71 is limited. Its specificity is often inferred from its high affinity for tumor-associated Hsp90 complexes and potent, selective degradation of Hsp90 client proteins in cancer cells versus normal cells.[8][9][10]
Visualizing Pathways and Workflows
Hsp90 Chaperone Cycle and Inhibition
The following diagram illustrates the ATP-dependent chaperone cycle of Hsp90 and the mechanism of action for N-terminal inhibitors like PU-H71.
Caption: Hsp90 cycle and inhibitor mechanism.
Experimental Workflow for Assessing Inhibitor Specificity
This diagram outlines a typical workflow for determining the on-target and off-target effects of a small molecule inhibitor.
Caption: Workflow for inhibitor specificity testing.
Logical Comparison of Specificity Profiles
This diagram provides a conceptual comparison of the known specificity characteristics of PU-H71 and its alternatives.
Caption: Conceptual specificity comparison.
Detailed Experimental Protocols
To ensure robust and reproducible assessment of inhibitor specificity, detailed methodologies are crucial. Below are protocols for two key assays used to characterize Hsp90 inhibitors.
Fluorescence Polarization (FP) Competition Assay
This biochemical assay measures the ability of a test compound to compete with a fluorescently labeled ligand (a "tracer") for binding to the Hsp90 ATP pocket. It is a primary method for determining the inhibitor's binding affinity (Ki or IC50).
Objective: To determine the IC50 value of a test inhibitor against Hsp90.
Materials:
-
Purified recombinant human Hsp90α protein.
-
Fluorescent tracer: Geldanamycin labeled with a fluorophore (e.g., BODIPY-GM or Cy3B-GM).[11][12]
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40.
-
Test Inhibitor (e.g., PU-H71) stock solution in DMSO.
-
Black, low-volume 96-well or 384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay is constant and typically ≤1%.
-
Dilute Hsp90α protein and the fluorescent tracer to their optimal working concentrations in Assay Buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range (e.g., 30 nM Hsp90α and 1-5 nM tracer).[11][13]
-
-
Assay Setup:
-
To the microplate wells, add the serially diluted test inhibitor.
-
Include control wells:
-
"No Inhibition" (0%): Hsp90, tracer, and buffer with DMSO (no inhibitor).
-
"Full Inhibition" (100%): Hsp90, tracer, and a saturating concentration of a known potent inhibitor (e.g., unlabeled Geldanamycin).
-
"Tracer Only": Tracer and buffer (no protein) to measure the polarization of the free tracer.
-
-
-
Reaction:
-
Add the diluted Hsp90α protein to all wells except the "Tracer Only" controls.
-
Add the fluorescent tracer to all wells.
-
The final reaction volume is typically 20-100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (or 4°C) for a predetermined time (e.g., 3-5 hours) to allow the binding to reach equilibrium.[13] Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Subtract the background (Tracer Only) mP value from all other readings.
-
Normalize the data using the "No Inhibition" (0%) and "Full Inhibition" (100%) controls.
-
Plot the normalized mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that assesses target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14][15]
Objective: To confirm that a test inhibitor binds to and stabilizes Hsp90 in intact cells.
Materials:
-
Cancer cell line of interest (e.g., a line where Hsp90 clients are highly expressed).
-
Cell culture medium, PBS, and trypsin.
-
Test Inhibitor (e.g., PU-H71) stock solution in DMSO.
-
Lysis Buffer with protease and phosphatase inhibitors.
-
PCR tubes or a 96-well PCR plate.
-
Thermocycler.
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies for Hsp90 and a loading control like GAPDH).
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermocycler across a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.[15]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Hsp90 in each sample using Western blotting. A loading control should also be probed to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (inhibitor vs. vehicle), plot the relative amount of soluble Hsp90 as a function of temperature.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates target stabilization and engagement. The temperature at which 50% of the protein is denatured (Tm) can be calculated for each condition.
-
References
- 1. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of kinase polypharmacology across HSP90 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]
- 9. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Key Experiments Involving the HSP90 Inhibitor PU-H71
For researchers and professionals in drug development, understanding the preclinical efficacy and mechanism of action of novel therapeutic agents is paramount. This guide provides a comparative analysis of the purine-scaffold heat shock protein 90 (HSP90) inhibitor, PU-H71, against other well-characterized HSP90 inhibitors, namely 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin). This comparison is supported by experimental data on cellular viability, detailed protocols for key assays, and visualizations of the implicated signaling pathways.
Quantitative Comparison of HSP90 Inhibitors
The anti-proliferative activity of HSP90 inhibitors is a critical measure of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment. The following tables summarize the IC50 values for PU-H71 and its alternatives in various cancer cell lines.
| Cell Line | Cancer Type | PU-H71 IC50 (nM) | 17-AAG IC50 (nM) | 17-DMAG IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 65[1] | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140[1] | <2000[2] | ≤1000[2] |
| HCC-1806 | Triple-Negative Breast Cancer | 87[1] | - | - |
| SKBr3 | Breast Cancer (HER2+) | 50[1] | 70[3] | 29[4] |
| MCF-7 | Breast Cancer (ER+) | 60[1] | <2000[2] | <2000[2] |
| JIMT-1 | Breast Cancer (Trastuzumab Resistant) | - | 10[3] | - |
| H1975 | Lung Adenocarcinoma | - | 1.258 - 6.555[5] | - |
| H1437 | Lung Adenocarcinoma | - | 1.258 - 6.555[5] | - |
| H1650 | Lung Adenocarcinoma | - | 1.258 - 6.555[5] | - |
| MG63 | Osteosarcoma | - | - | 74.7[6] |
| Saos | Osteosarcoma | - | - | 72.7[6] |
| HOS | Osteosarcoma | - | - | 75[6] |
| NY | Osteosarcoma | - | - | 70.7[6] |
| GSC11, GSC23, GSC20, GSC262, GSC811, GSC272 | Glioblastoma | 100 - 1500[7] | - | - |
| LN229, T98G, U251-HF | Glioblastoma | 100 - 1500[7] | - | - |
Note: IC50 values can vary depending on the assay conditions and cell line characteristics. The data presented is a compilation from various sources for comparative purposes.
Key Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below are methodologies for common assays used to evaluate the efficacy of HSP90 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the HSP90 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points, typically 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells and calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to identify early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact plasma membranes. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA.[13]
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the HSP90 inhibitor for the specified duration.
-
Cell Harvesting: For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the previously saved medium. For suspension cells, gently collect the cells by centrifugation.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).[14]
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]
Client Protein Degradation Assay (Western Blot)
Western blotting is used to detect and quantify changes in the expression levels of specific proteins, such as HSP90 client proteins, following treatment with an inhibitor.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific to the target proteins. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction is then used for detection.
Protocol:
-
Cell Lysis: After treatment with the HSP90 inhibitor, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[17]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the HSP90 client proteins of interest (e.g., Akt, Raf-1, CDK4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Prepare the enhanced chemiluminescence (ECL) substrate and incubate the membrane. Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the intensity of the target protein bands to the loading control.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in HSP90 inhibition is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by PU-H71 and a typical experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-oncogenic effect of 17-DMAG via the inactivation of HSP90 and MET pathway in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad.com [bio-rad.com]
Safety Operating Guide
Navigating the Disposal of PU-11: A Guide for Laboratory Professionals
Disclaimer: The following guidance is based on general best practices for the disposal of potent, biologically active research compounds. A specific Safety Data Sheet (SDS) with disposal instructions for a compound definitively identified as "PU-11" in a research context, such as the PU.1 inhibitor PU.1-IN-1, was not publicly available at the time of this writing. Researchers must consult the official SDS provided by their chemical supplier and adhere to all institutional and local hazardous waste regulations.
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For a compound like this compound, which, if analogous to potent inhibitors like PU.1-IN-1, is a biologically active molecule, meticulous adherence to established protocols is critical. This guide provides a framework for the safe handling and disposal of such research chemicals.
Core Principles of Hazardous Waste Management
The disposal of laboratory chemicals is a regulated process designed to prevent harm to individuals and the environment. Key tenets of this process include:
-
Identification and Labeling: All chemical waste must be clearly and accurately labeled with its full chemical name and the words "Hazardous Waste."[1]
-
Segregation: Incompatible waste streams must never be mixed. For example, acids should be stored separately from bases, and oxidizing agents from organic compounds.[2] Halogenated and non-halogenated solvents should also be kept in separate waste containers.[3]
-
Containment: Waste must be stored in appropriate, leak-proof containers that are compatible with the chemical.[1][4] These containers must be kept closed except when adding waste.[1][4]
-
Prohibited Disposal Methods: Hazardous chemicals must not be disposed of down the sink, in regular trash, or by evaporation.[3][4]
-
Waste Minimization: Laboratories should strive to minimize the generation of hazardous waste by ordering only the necessary quantities of chemicals, substituting with less hazardous alternatives where possible, and avoiding the mixing of hazardous and non-hazardous waste.[3]
Quantitative Data and Disposal Considerations
While specific quantitative data for this compound disposal is not available without the manufacturer's SDS, the following table summarizes general guidelines and restrictions for laboratory chemical waste.
| Parameter | Guideline | Rationale |
| pH of Aqueous Waste | Generally, aqueous waste for sewer disposal (if permitted) must be between pH 5.0 and 12.5. However, hazardous chemicals are typically prohibited from sewer disposal regardless of pH.[2] | To prevent corrosion of plumbing and adverse reactions in the wastewater treatment system. |
| Container Fill Level | Do not fill liquid waste containers beyond 90% capacity or past the indicated fill line.[2] | To allow for vapor expansion and prevent spills during transport. |
| Storage Time Limit | Partially filled containers in a Satellite Accumulation Area (SAA) may be stored for up to one year. Full containers must be removed within three days.[2] | To ensure timely disposal and prevent the accumulation of large quantities of hazardous waste in the lab. |
| Empty Containers | Containers that held acutely toxic chemicals must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be discarded as regular trash (with the label defaced).[1][3] | To ensure that residual amounts of hazardous chemicals are not introduced into the non-hazardous waste stream. |
Experimental Protocol: General Disposal Procedure for a Potent Research Chemical (e.g., this compound)
The following is a step-by-step protocol for the proper disposal of a potent, non-volatile chemical compound in a research laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Chemical waste container (compatible material, e.g., glass or polyethylene, with a screw-top lid).
-
Hazardous waste label.
-
Secondary containment bin.
-
Fume hood.
Procedure:
-
Designation as Waste: A chemical is considered waste when it is no longer intended for use.[1]
-
Personal Protective Equipment (PPE): Before handling the waste, don all required PPE, including safety goggles, a lab coat, and appropriate gloves.
-
Container Preparation:
-
Select a clean, empty, and appropriate waste container. The container must be compatible with this compound and any solvent used.
-
Affix a "Hazardous Waste" label to the container.[1] Fill in the generator's name, the full chemical name(s) of the contents (no abbreviations), and the date accumulation begins.
-
-
Waste Transfer:
-
If transferring the chemical from its original container, perform this action in a chemical fume hood to minimize inhalation exposure.
-
Carefully pour or transfer the this compound waste into the prepared hazardous waste container.
-
If the original container is now empty and held a potent compound, it must be managed as hazardous waste or triple-rinsed. The first rinse should be collected as hazardous waste.[4]
-
-
Container Sealing and Storage:
-
Securely close the lid of the waste container. The container must remain closed at all times except when waste is being added.[1][3]
-
Place the sealed container in a designated secondary containment bin to prevent spills from spreading.[1][4]
-
Store the waste in a designated Satellite Accumulation Area within the laboratory, segregated from incompatible materials.[2]
-
-
Request for Pickup:
-
Documentation: Maintain a log of the hazardous waste generated in your laboratory, as required by your institution.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of a laboratory chemical like this compound.
Caption: Logical workflow for the safe disposal of laboratory chemical waste.
Caption: Decision tree for classifying a chemical for disposal.
References
Navigating the Safe Handling of Polyquaternium-11
Disclaimer: The following information pertains to Polyquaternium-11 (CAS No. 53633-54-8). The identifier "PU-11" is not a standard chemical designation. Researchers and scientists must verify the precise identity of their substance and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical. This guide is intended to supplement, not replace, the manufacturer's SDS.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Polyquaternium-11. It outlines personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Essential Safety and Handling Information
Polyquaternium-11 is a polymeric quaternary ammonium salt primarily used in the cosmetics and personal care industry as a conditioning agent and film former.[1][2][3][4] While it has a low hazard profile in its typical applications, adherence to proper laboratory safety protocols is crucial.[5][6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Polyquaternium-11 in a laboratory setting, based on information from its Safety Data Sheet.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect eyes from potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact. Gloves must be inspected prior to use and changed immediately if contaminated. |
| Body Protection | Laboratory coat or other suitable protective clothing. | To protect skin and clothing from spills. |
| Respiratory | Generally not required if handled in a well-ventilated area or chemical fume hood. | To avoid inhalation of any mists or vapors that may be generated. |
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure/Spill Type | First Aid / Spill Response |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops or persists. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
| Accidental Release | Avoid dust formation and breathing vapors. Use personal protective equipment. Ensure adequate ventilation. Collect the spillage and arrange for disposal. Keep in suitable, closed containers for disposal. Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided. |
Operational Plan: Handling and Disposal
A systematic approach is essential for the safe handling and disposal of Polyquaternium-11.
Handling Protocol
-
Preparation :
-
Thoroughly review the manufacturer-specific Safety Data Sheet (SDS).
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary PPE and inspect it for integrity.
-
Prepare and label all necessary equipment and containers.
-
-
Procedure :
-
Don the appropriate PPE as specified in the table above.
-
Handle the substance in a manner that avoids the formation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
-
Post-Handling :
-
Decontaminate the work surface.
-
Remove PPE, starting with gloves, and dispose of it properly.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused Polyquaternium-11 | Collect in a designated, labeled, and closed hazardous waste container. Dispose of in accordance with federal, state, and local environmental control regulations. |
| Contaminated Materials | Any materials (e.g., gloves, absorbent pads) contaminated with Polyquaternium-11 should be collected in a designated hazardous waste container for proper disposal. |
| Liquid Waste | Do not pour down the drain. Collect all solutions containing Polyquaternium-11 in a labeled hazardous waste container for flammable organic solvents if applicable. |
Experimental Protocol: Preparation of a 1% Polyquaternium-11 Solution
As Polyquaternium-11 is primarily used in formulations, a common laboratory procedure is the preparation of an aqueous solution.[7]
Objective: To prepare a 1% (w/w) aqueous solution of Polyquaternium-11 for formulation development.
Materials:
-
Polyquaternium-11 (as supplied, note the concentration of the raw material)
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Weighing balance
Methodology:
-
Place a beaker on the weighing balance and tare.
-
Weigh the required amount of deionized water into the beaker.
-
While stirring the water with a magnetic stirrer, slowly add the calculated amount of Polyquaternium-11 to create a 1% solution. Note that commercial Polyquaternium-11 is often supplied as a viscous liquid.[7] Gentle warming may aid in handling.[7]
-
Continue stirring until the Polyquaternium-11 is fully dissolved.
-
Label the beaker with the contents and concentration.
Visualizing Workflows and Mechanisms
To aid in understanding the procedural flow and the substance's mechanism in its primary application, the following diagrams are provided.
Caption: General laboratory workflow for handling Polyquaternium-11.
Caption: Logical relationship of Polyquaternium-11's mechanism in hair conditioning.
References
- 1. Polyquaternium-11 | Cosmetic Ingredients Guide [ci.guide]
- 2. POLYQUATERNIUM 11 - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. naturallythinking.com [naturallythinking.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
